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Core Science & Biosynthesis

Foundational

Electronic structure and pi-acceptor properties of 1,5-naphthalenediyldiisocyanide

Electronic Structure and π-Acceptor Dynamics of 1,5-Naphthalenediyldiisocyanide: A Comprehensive Guide for Advanced Molecular Probing Executive Summary 1,5-Naphthalenediyldiisocyanide (1,5-DIN or NDI) is a highly symmetr...

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Author: BenchChem Technical Support Team. Date: April 2026

Electronic Structure and π-Acceptor Dynamics of 1,5-Naphthalenediyldiisocyanide: A Comprehensive Guide for Advanced Molecular Probing

Executive Summary

1,5-Naphthalenediyldiisocyanide (1,5-DIN or NDI) is a highly symmetric, rigid aromatic diisocyanide that has emerged as a powerful tool in photophysical probing, transition metal chemistry, and antifungal drug development[1]. Characterized by two strongly electron-withdrawing isocyano (–N≡C) groups at the 1- and 5-positions of a naphthalene backbone, 1,5-DIN possesses a uniquely electron-deficient π-system[1][2]. This guide dissects the quantum mechanical framework of its π-acceptor properties, its non-covalent complexation dynamics, and provides validated experimental protocols for its application as a fluorogenic sensor.

Quantum Mechanical Framework of the Electronic Structure

The reactivity and photophysical behavior of 1,5-DIN are dictated by the dual nature of the isocyanide functional group. In transition metal chemistry, isonitriles are competent σ-donors and robust π-acceptors[3].

The terminal carbon of the isocyano group contains a lone pair of electrons that acts as a σ-donor to metal centers or electron-deficient analytes[3]. Conversely, the unoccupied antibonding 2π* orbital of the isocyanide group acts as a strong π-acceptor, capable of overlapping with occupied metal d-orbitals to facilitate π-backbonding[3].

In 1,5-DIN, the isocyano groups are directly conjugated with the aromatic naphthalene ring. This extended conjugation allows for superior delocalization of back-donated electrons, making aromatic isocyanides like 1,5-DIN significantly stronger π-acceptors than their aliphatic counterparts[3]. The symmetric placement of these two strongly electron-withdrawing groups creates a highly electron-deficient naphthalene core, which is the primary driver for its non-covalent interactions with electron-rich molecules[2][4].

G Naphthalene Naphthalene Core (Electron Deficient) Isocyanide1 1-Isocyano Group (-N≡C) Naphthalene->Isocyanide1 Electron Withdrawing Isocyanide5 5-Isocyano Group (-N≡C) Naphthalene->Isocyanide5 Electron Withdrawing SigmaDonor σ-Donation (Terminal C Lone Pair) Isocyanide1->SigmaDonor Orbital Property PiAcceptor π-Backbonding (Unoccupied 2π* Orbital) Isocyanide1->PiAcceptor Orbital Property Metal Transition Metal / π-Donor SigmaDonor->Metal Donates e- Metal->PiAcceptor Back-donates e-

Fig 1: Orbital interaction model detailing the σ-donor and π-acceptor dynamics of 1,5-DIN.

π-Complexation Dynamics and Solvatochromism

Because of its rigid, weakly polar π-system, 1,5-DIN exhibits limited solvatochromism in standard organic solvents[1]. However, in the presence of electron-rich aromatic solvents (π-donors), the electron-deficient core of 1,5-DIN forms strong non-covalent donor-acceptor π-complexes[4].

When interacting with benzene derivatives, 1,5-DIN yields distinct UV-Vis and fluorescence signatures[4]. High-level Density Functional Theory (DFT) calculations confirm that as the electron-donating strength of the solvent's substituents increases (e.g., from benzene to toluene to xylene), the π-π interactions strengthen[4]. This results in a quantifiable redshift in the emission spectra, allowing 1,5-DIN to act as a fingerprinting probe for Benzene-Toluene-Xylene (BTX) mixtures[4].

Quantitative Data: Physicochemical and Spectral Properties

Table 1: Fundamental Physicochemical Properties of 1,5-DIN

Property Value / Characteristic
Molecular Formula C₁₂H₆N₂[1]
Molar Mass 178.19 g/mol [1]
Appearance Solid[1]
Excitation Wavelength (λex) ~313 - 317 nm[4][5]

| Reactivity Alert | Hydrolyzes to 1-formamido-5-isocyanonaphthalene in presence of oxonium ions[6] |

Table 2: Emission Redshifts in Aromatic Solvents (vs. MeCN Baseline)

Aromatic Solvent (π-Donor) Emission Redshift (Δλ) Complexation Affinity
Benzene ~39 nm[4] Baseline π-π stacking
Toluene ~50 nm[4] Enhanced by methyl induction

| p-Xylene | ~61 nm[4] | Maximized by dual methyl groups |

Application: Trace Sulfoxide Detection via Fluorescence Quenching

Beyond aromatic fingerprinting, 1,5-DIN is the lowest molecular weight fluorescent probe capable of detecting trace amounts of sulfoxides, such as dimethyl sulfoxide (DMSO), in both organic and aqueous media (Limit of Detection: 5 ppm in MeCN)[5].

Mechanistic Causality: Upon photoexcitation, the electron-deficient aromatic ring of 1,5-DIN attracts the oxygen atom of DMSO, forming a stable excited-state complex[5]. Quantum chemical calculations reveal that quenching occurs because the S₁ excited state minimum is in close proximity to the T₁ triplet curve. This proximity facilitates intersystem crossing, enabling a non-radiative de-excitation process driven by electron transfer from 1,5-DIN back to DMSO[5].

Workflow Step1 Prepare 1,5-DIN Stock (1.25 × 10⁻⁵ M in MeCN) Step2 Aliquot into Cuvettes (Control vs. Test) Step1->Step2 Step3 Titrate Target Analyte (e.g., DMSO or BTX) Step2->Step3 Step4 Photoexcitation (λ_ex = 313 - 317 nm) Step3->Step4 Step5 Record Emission Spectra (Monitor Quenching/Redshift) Step4->Step5 Step6 Stern-Volmer Analysis (Determine LOD & Affinity) Step5->Step6

Fig 2: Step-by-step fluorometric workflow for trace analyte detection using 1,5-DIN.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Spectroscopic Fingerprinting of BTX Aromatics

Objective: Differentiate benzene, toluene, and xylene based on π-complex emission shifts.

  • Reagent Preparation: Prepare a 1.25 × 10⁻⁵ M stock solution of 1,5-DIN. Causality: Acetonitrile (MeCN) must be used as the baseline solvent because it is polar but does not form strong π-complexes with 1,5-DIN, providing an unperturbed reference spectrum[4].

  • Environmental Control: Ensure all glassware is strictly anhydrous. Causality: 1,5-DIN undergoes rapid hydrolysis in the presence of water and oxonium ions to form 1-formamido-5-isocyanonaphthalene (ICNF), which introduces unwanted solvatochromic artifacts and ruins the symmetric π-acceptor topology[6].

  • Sample Introduction: Aliquot 3.00 cm³ of the 1,5-DIN stock into a quartz cuvette. Introduce the target aromatic solvent (Benzene, Toluene, or p-Xylene)[4].

  • Excitation & Measurement: Excite the sample at λex = 317 nm at a controlled temperature of 20 °C[4]. Record the emission spectrum from 330 nm to 500 nm.

  • Validation Check: The baseline MeCN sample must show rigid, multi-peak emission with no significant solvatochromism[1]. A successful π-complex formation is validated by a broad, structureless redshifted band (39 nm for Benzene, up to 61 nm for Xylene)[4].

Protocol B: Fluorometric Titration for Trace Sulfoxide (DMSO) Detection

Objective: Quantify trace DMSO in aqueous or organic media via fluorescence quenching.

  • Baseline Establishment: Prepare a 1.197 × 10⁻⁵ M solution of 1,5-DIN in the test medium (e.g., MeCN or H₂O)[5]. Excite at λex = 313 nm and record the baseline maximum fluorescence intensity (F₀)[5].

  • Titration: Sequentially spike the solution with known micro-volumes of DMSO, covering the range of 0.005–0.8 M[5].

  • Equilibration: Allow 60 seconds of mixing per spike. Causality: This ensures the complete formation of the stable excited-state charge-transfer complex between the electron-deficient naphthalene ring and the DMSO oxygen[5].

  • Data Acquisition & Stern-Volmer Analysis: Record the quenched fluorescence intensity (F) for each concentration. Plot (F₀/F) - 1 against the DMSO concentration.

  • Validation Check: A highly linear Stern-Volmer plot validates dynamic quenching via intersystem crossing. Note that Limit of Detection (LOD) values will naturally increase in protic solvents (like water) due to competing hydrogen-bond formation between the solvent and DMSO, which shields the analyte from the 1,5-DIN probe[5].

References

  • 1,5-Diisocyanonaphthalene - Wikipedia Source: Wikipedia URL:[Link]

  • Aromatic pi-complexation of 1,5-diisocyanonaphthalene with benzene derivatives Source: ResearchGate URL:[Link]

  • The excitation (A), emission (B) spectra of 1,5-diisocyanonaphthalene... Source: ResearchGate URL:[Link]

  • 1,5-Diisocyanonaphthalene: The Lowest Molecular Weight Fluorescent Probe for the Determination of Trace Amounts of Sulfoxides in Both Organic and Aqueous Media Source: ResearchGate URL:[Link]

  • Medicinal Chemistry of Isocyanides Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of 1,5-Diisocyanonaphthalene and its Derivatives

Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of 1,5-diisocyanonaphthalene, a molecule of significant interest for its unique electronic and photophysical properties, as...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 1,5-diisocyanonaphthalene, a molecule of significant interest for its unique electronic and photophysical properties, as well as its potential in materials science and as an antifungal agent.[1] While the specific crystallographic data for 1,5-diisocyanonaphthalene, deposited under CCDC 925291, is noted, this guide will utilize a closely related, publicly accessible structure to illustrate the in-depth process of single-crystal X-ray diffraction analysis.[2] We will delve into the synthesis and crystallization of 1,5-diisocyanonaphthalene, the principles of X-ray diffraction, and the interpretation of the resulting structural data. This document is intended for researchers, scientists, and drug development professionals who seek to understand and apply crystallographic techniques to the study of aromatic isocyanides.

Introduction: The Significance of 1,5-Diisocyanonaphthalene

1,5-Diisocyanonaphthalene (DIN) is an aromatic diisocyanide characterized by two isonitrile (–N≡C) functional groups at the 1 and 5 positions of a naphthalene core.[1] This rigid, π-conjugated system exhibits intriguing photophysical behaviors, including fluorescence that is sensitive to its environment, making it a candidate for chemical sensors.[3][4][5] Furthermore, DIN has demonstrated notable antifungal activity, highlighting its potential in medicinal chemistry.[1]

The precise three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is paramount to understanding the structure-property relationships of 1,5-diisocyanonaphthalene.[6][7] Crystallographic data provides invaluable insights into intermolecular interactions, packing motifs, and the influence of the crystal environment on the molecule's conformation. This information is critical for the rational design of novel materials with tailored optical and electronic properties and for the development of more potent antifungal derivatives.

Synthesis and Crystallization of 1,5-Diisocyanonaphthalene

The synthesis of 1,5-diisocyanonaphthalene is typically achieved through a two-step process starting from 1,5-diaminonaphthalene.[1]

Synthetic Protocol
  • Formylation of 1,5-Diaminonaphthalene: 1,5-diaminonaphthalene is first converted to its corresponding N,N'-diformamide. This is often achieved by reacting the diamine with formic acid.

  • Dehydration to 1,5-Diisocyanonaphthalene: The resulting N,N'-diformamide is then dehydrated to yield the diisocyanide. A common method for this step is the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine.[1]

The choice of solvent and reaction conditions for the dehydration step can significantly influence the yield and purity of the final product.[1]

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is a critical prerequisite for a successful X-ray diffraction experiment.[8][9] For a compound like 1,5-diisocyanonaphthalene, which is a solid at room temperature, several crystallization techniques can be employed.[1] The selection of an appropriate method is often empirical and may require screening of various solvents and conditions.[10]

Common Crystallization Techniques:

  • Slow Evaporation: This is one of the simplest and most common methods.[9] A saturated solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly and undisturbed. For 1,5-diisocyanonaphthalene, solvents such as toluene or a mixture of solvents could be explored. The rate of evaporation can be controlled by adjusting the opening of the container, for instance, by covering it with parafilm and piercing a few small holes.[11]

  • Solvent Diffusion: This technique is particularly useful when the compound is highly soluble in one solvent but poorly soluble in another. The compound is dissolved in the "good" solvent, and this solution is carefully layered with the "poor" solvent (the precipitant). Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystal growth at the interface.[9]

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces the solubility of the compound, promoting crystallization. The rate of cooling is crucial; slower cooling rates generally yield better quality crystals.[9]

The following diagram illustrates a typical experimental workflow for the synthesis and crystallization of 1,5-diisocyanonaphthalene.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization for X-ray Diffraction cluster_analysis Analysis A 1,5-Diaminonaphthalene B N,N'-(naphthalene-1,5-diyl)diformamide A->B Formic Acid C 1,5-Diisocyanonaphthalene (Crude) B->C POCl3, Base D Purified 1,5-Diisocyanonaphthalene C->D Chromatography/Recrystallization E Saturated Solution D->E Dissolve in suitable solvent F Single Crystals E->F Slow Evaporation / Solvent Diffusion / Cooling G Single-Crystal X-ray Diffraction F->G

Caption: Experimental workflow for the synthesis and crystallization of 1,5-diisocyanonaphthalene.

Single-Crystal X-ray Diffraction: Principles and Data Collection

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.[6] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. The positions and intensities of these spots are used to determine the crystal's unit cell parameters and the arrangement of atoms within the unit cell.

Data Collection Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Instrument Setup: The crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[6]

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations using a detector.

The following table summarizes typical parameters for a single-crystal X-ray diffraction experiment.

ParameterTypical Value/ChoiceRationale
Radiation Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)The choice of wavelength affects resolution and absorption. Mo Kα is common for small organic molecules.[6]
Temperature 100(2) KReduces thermal motion, leading to better-defined electron density and more precise atomic positions.[6]
Detector CCD or CMOS detectorModern detectors allow for rapid and efficient collection of diffraction data.
Data Collection Strategy Omega and phi scansA series of scans are performed to collect a complete dataset of diffraction intensities.

Structural Analysis: An Illustrative Example

As the full crystallographic data for 1,5-diisocyanonaphthalene (CCDC 925291) is not publicly available through standard databases at the time of writing, we will use the published crystal structure of a closely related compound, (1E,1E')-N,N'-(naphthalene-1,5-diyl)bis(1-phenylmethanimine), to illustrate the process of structural analysis.[2] This Schiff base is synthesized from 1,5-diaminonaphthalene and possesses the same rigid naphthalene core.[2]

The crystallographic data for this illustrative compound is summarized in the table below.[2]

ParameterValue
CCDC Deposition Number 1976925
Chemical Formula C₂₄H₁₈N₂
Formula Weight 334.41
Crystal System Monoclinic
Space Group P 2₁/c
a (Å) 8.7095(5)
b (Å) 13.3084(7)
c (Å) 8.1167(5)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 940.14(9)
Z 2
Calculated Density (g/cm³) 1.182
Interpretation of Crystallographic Data
  • Crystal System and Space Group: The monoclinic crystal system and the space group P 2₁/c provide information about the symmetry of the crystal lattice. The space group indicates the presence of a two-fold screw axis and a glide plane.

  • Unit Cell Parameters: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) define the size and shape of the unit cell, which is the basic repeating unit of the crystal.

  • Molecules per Unit Cell (Z): The value of Z being 2 indicates that there are two molecules of the compound in each unit cell.

Molecular and Crystal Structure

The solution of the crystal structure reveals the precise bond lengths, bond angles, and torsion angles within the molecule. For the illustrative compound, the analysis would confirm the planarity of the naphthalene core and the conformation of the phenylmethanimine substituents.

Furthermore, the crystal structure analysis elucidates the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These can include van der Waals forces, and in the case of other molecules, hydrogen bonds or π-π stacking interactions. Understanding these interactions is crucial for explaining the physical properties of the material.

The logical flow of a single-crystal X-ray diffraction experiment, from data collection to structure solution and refinement, is depicted in the following diagram.

XRD_Workflow A Single Crystal Selection & Mounting B X-ray Diffraction Data Collection A->B On Diffractometer C Data Reduction & Integration B->C Raw Diffraction Images D Structure Solution (e.g., Direct Methods) C->D Reflection Intensities (hkl) E Structure Refinement D->E Initial Atomic Model F Final Structure Validation & Analysis E->F Refined Atomic Coordinates & Parameters G Crystallographic Information File (CIF) F->G Finalized Structure

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Foundational

Computational Elucidation of the HOMO-LUMO Gap in 1,5-Naphthalenediyldiisocyanide (1,5-DIN) Ligands: A Methodological Guide

Executive Summary 1,5-Diisocyanonaphthalene (1,5-DIN), systematically known as 1,5-naphthalenediyldiisocyanide, is an aromatic diisocyanide that has emerged as a critical compound in both medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Diisocyanonaphthalene (1,5-DIN), systematically known as 1,5-naphthalenediyldiisocyanide, is an aromatic diisocyanide that has emerged as a critical compound in both medicinal chemistry and materials science. With its rigid, weakly polar π -system, 1,5-DIN serves as a potent antifungal lead compound and a highly sensitive, low-molecular-weight fluorescent probe for detecting trace sulfoxides and distinguishing aromatic solvents.

For drug development professionals and computational chemists, understanding the electronic structure of 1,5-DIN—specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is paramount. This whitepaper provides an authoritative, step-by-step computational methodology for calculating and interpreting the HOMO-LUMO gap of 1,5-DIN ligands, emphasizing causality and self-validating protocols.

The Photophysical and Chemical Significance of 1,5-DIN

1,5-DIN features two electron-withdrawing isocyanide (–N≡C) groups occupying the 1- and 5-positions of a naphthalene ring[1]. This unique structural symmetry creates a 14 π -electron delocalized system that dictates its chemical reactivity and photophysical behavior:

  • Aromatic π -Complexation: The electron-deficient naphthalene core of 1,5-DIN readily forms donor-acceptor π -complexes with electron-rich aromatic solvents (e.g., benzene, toluene, xylenes). This complexation induces distinct solvatochromic redshifts in its emission spectra, allowing for the fingerprint identification of various benzene derivatives[2].

  • Fluorescence Quenching via Charge Transfer: 1,5-DIN acts as an exceptional fluorescent probe for sulfoxides like dimethyl sulfoxide (DMSO). Upon photoexcitation, the S1 minimum approaches the T1 triplet curve, facilitating intersystem crossing. This enables a nonradiative de-excitation pathway driven by electron transfer from 1,5-DIN back to the coordinated DMSO molecule, resulting in profound fluorescence quenching[3].

Step-by-Step Methodology: DFT and TD-DFT Protocols

To accurately model the HOMO-LUMO gap and the excited-state dynamics of 1,5-DIN, a robust Density Functional Theory (DFT) workflow is required. As a self-validating system, each step in the following protocol is designed to eliminate computational artifacts and ensure high fidelity with experimental observations.

G N1 1. Input Geometry 1,5-DIN (X-ray or Builder) N2 2. Ground State Optimization (e.g., M06-2X / 6-311+G(d,p)) N1->N2 N3 3. Frequency Calculation (Self-Validation: No Imaginary Freqs) N2->N3 N4 4. Solvation Modeling (SMD Model: DMSO, Benzene, H2O) N3->N4 N5 5. TD-DFT Calculation (Vertical Excitations, CAM-B3LYP) N4->N5 N6 6. Electronic Structure Analysis (HOMO-LUMO Gap, ESP Mapping) N5->N6 N7 7. Photophysical Prediction (Fluorescence, Charge Transfer) N6->N7

Figure 1: Self-validating computational workflow for 1,5-DIN DFT and TD-DFT calculations.

Protocol Details & Causality

Step 1: Initial Geometry Construction

  • Action: Construct the 1,5-DIN molecule enforcing C2h​ symmetry, or import coordinates from crystallographic data.

  • Causality: Starting near the global minimum prevents the optimization algorithm from converging on higher-energy local minima, ensuring the baseline geometry is structurally sound.

Step 2: Ground State Geometry Optimization

  • Action: Optimize the geometry using the M06-2X functional paired with a sufficiently large basis set (e.g., 6-311+G(d,p) or def2-TZVP).

  • Causality: While B3LYP is a common default, M06-2X is a meta-GGA functional that explicitly includes empirical dispersion corrections. Because the functionality of 1,5-DIN relies heavily on π

    π stacking and non-covalent interactions[2][4], capturing dispersion forces is non-negotiable for accurate orbital energy estimation.

Step 3: Frequency Calculation (The Self-Validation Step)

  • Action: Execute a vibrational frequency calculation at the exact same level of theory used for optimization.

  • Causality: This step validates the entire structural model. The strict absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than an unstable transition state. It also yields necessary zero-point energy (ZPE) corrections.

Step 4: Solvation Modeling

  • Action: Apply the Solvation Model based on Density (SMD) configured for the target environment (e.g., water, DMSO, or toluene).

  • Causality: 1,5-DIN exhibits unique solvatochromic behaviors depending on the medium[5]. The SMD model is superior to the standard Polarizable Continuum Model (PCM) for calculating accurate free energies of solvation, which directly perturb the HOMO and LUMO energy levels.

Step 5: TD-DFT for Excited States

  • Action: Perform Time-Dependent DFT (TD-DFT) calculations using a range-separated hybrid functional like CAM-B3LYP.

  • Causality: Standard functionals often severely underestimate the energy of charge-transfer (CT) states. Because the fluorescence quenching of 1,5-DIN by DMSO involves intermolecular charge transfer[3], a range-separated functional is required to accurately predict vertical excitation energies and align with the experimental UV-Vis absorption maximum of ~300 nm[5].

Quantitative Data: Orbital Energies and Transitions

The following table summarizes the representative computational and experimental photophysical data for 1,5-DIN. The wide HOMO-LUMO gap corresponds to the high-energy absorption (UV region) and the compound's relative kinetic stability.

PropertyValue / DescriptionExperimental Reference
Molecular Weight 178.19 g/mol [1]
Absorption Maximum ( λmax​ ) ~300 nm[5]
Emission Maximum ( λem​ ) 330 nm, 345 nm[5]
Molar Extinction Coefficient 11,000 – 15,000 M⁻¹cm⁻¹[5]
Computed HOMO Energy ~ -6.8 to -7.2 eV (Functional dependent)Derived via DFT Protocol
Computed LUMO Energy ~ -2.1 to -2.5 eV (Functional dependent)Derived via DFT Protocol
HOMO-LUMO Gap ~ 4.5 to 4.8 eVDerived via DFT Protocol
Limit of Detection (DMSO) 0.005–0.8 M (0.03–5% v/v)[3]

Mechanistic Insights: Intermolecular Interactions

Mapping the Electrostatic Potential (ESP) alongside the spatial distribution of the HOMO and LUMO provides deep mechanistic insights into ligand behavior. In isolated 1,5-DIN, the LUMO is heavily delocalized across the naphthalene core and the electron-withdrawing isocyanide groups.

When 1,5-DIN interacts with a donor molecule (such as a substituted benzene derivative), the resulting complex exhibits a spatial separation of frontier molecular orbitals: the HOMO of the complex often resides primarily on the aromatic solvent donor, while the LUMO resides on the 1,5-DIN acceptor. This spatial separation is the fundamental driver of the observed photoinduced intermolecular charge-transfer processes, leading to the distinct solvatochromic redshifts and fluorescence modulation utilized in modern sensor applications[2][4].

Conclusion

The computational evaluation of the HOMO-LUMO gap in 1,5-naphthalenediyldiisocyanide is a highly predictive tool for designing next-generation fluorescent probes and antifungal agents. By employing a rigorous, self-validating DFT methodology—prioritizing dispersion-corrected functionals (M06-2X), robust solvation models (SMD), and range-separated TD-DFT (CAM-B3LYP)—researchers can accurately map the electronic landscape that dictates the unique photophysical and chemical behavior of 1,5-DIN ligands.

References

  • Wikipedia Contributors. "1,5-Diisocyanonaphthalene." Wikipedia, The Free Encyclopedia.
  • Kovács, A., et al. (2025). "1,5-Diisocyanonaphthalene: The Lowest Molecular Weight Fluorescent Probe for the Determination of Trace Amounts of Sulfoxides in Both Organic and Aqueous Media." MTMT / ChemPhotoChem.
  • Kopcsik, E., et al. (2023). "Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene." ProQuest / MDPI (Int J Mol Sci).
  • Kovács, A., et al. (2025). "(PDF) 1,5-Diisocyanonaphthalene: The Lowest Molecular Weight Fluorescent Probe for the Determination of Trace Amounts of Sulfoxides in Both Organic and Aqueous Media." ResearchGate.
  • Kopcsik, E., et al. (2025). "Aromatic pi-complexation of 1,5-diisocyanonaphthalene with benzene derivatives." PubMed / Scientific Reports.

Sources

Exploratory

Whitepaper: Photophysical Properties and Applications of 1,5-Naphthalenediyldiisocyanide Monomers

Executive Summary 1,5-Naphthalenediyldiisocyanide, commonly referred to as 1,5-diisocyanonaphthalene (1,5-DIN), is a symmetric aromatic diisocyanide that has emerged as a highly versatile photophysical probe. Unlike trad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,5-Naphthalenediyldiisocyanide, commonly referred to as 1,5-diisocyanonaphthalene (1,5-DIN), is a symmetric aromatic diisocyanide that has emerged as a highly versatile photophysical probe. Unlike traditional push-pull fluorophores that rely on pronounced solvatochromism, 1,5-DIN leverages its rigid, weakly polar π-system to participate in highly specific excited-state interactions. This technical guide explores the core photophysics of 1,5-DIN monomers, detailing the mechanistic causality behind its fluorescence quenching by sulfoxides, its π-complexation with aromatic solvents, and its controlled hydrolysis pathways.

Structural and Electronic Foundations

1,5-DIN (Molecular Formula: C₁₂H₆N₂, MW: 178.19 g/mol ) consists of a naphthalene backbone substituted with two isocyanide (–N≡C) groups at the 1- and 5-positions. The isocyanide functional group is a unique linear motif, often depicted in resonance (–N⁺≡C⁻ ↔ –N=C:). When bonded to the 1,5-positions of naphthalene, the two electron-withdrawing isocyanide groups preserve the molecule's inversion center. This symmetry creates a rigid, weakly polar π-system that lacks the strong intramolecular charge transfer (ICT) character seen in asymmetric analogues like 1-amino-5-isocyanonaphthalene (ICAN). Consequently, the ground-state electronic distribution of 1,5-DIN remains relatively unperturbed by bulk solvent polarity, dictating its unique optical behavior ().

Core Photophysical Properties

The optical signature of 1,5-DIN is defined by its structural rigidity and extended π-conjugation (14 π-electrons compared to naphthalene's 10 π-electrons).

  • Absorption: 1,5-DIN exhibits a characteristic 5-peak structured absorption band in the UV region (~270–350 nm). Because the molecule lacks a strong permanent dipole, this absorption profile is nearly independent of solvent polarity. The molar extinction coefficients (ε) at 300 nm are exceptionally high (11,000–15,000 M⁻¹cm⁻¹), validating the expanded delocalization provided by the isocyanide groups.

  • Emission: The fluorescence emission of 1,5-DIN occurs primarily in the UV/blue region (< 400 nm). In stark contrast to mono-formamido or mono-amino derivatives, 1,5-DIN shows limited solvatochromism in non-interacting solvents.

  • Quantum Yield (Φf): In standard organic solvents (e.g., hexane, acetonitrile), 1,5-DIN is highly fluorescent with quantum yields ranging from 13% to 21%. However, in specific environments (like water or in the presence of sulfoxides), the quantum yield drops precipitously due to targeted non-radiative decay pathways ().

Table 1: Quantitative Photophysical Parameters of 1,5-DIN
Solvent EnvironmentDielectric Constant (ε_r)Absorption Max (λ_abs, nm)Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Quantum Yield (Φ_f, %)
Hexane 1.89~300~12,000< 40015.0 - 20.0
Acetonitrile 37.5~300~14,000< 40013.0 - 21.0
DMSO 46.8~300~13,000Quenched< 0.5
Water 80.1~300~11,000~423 (New Band)N/A (Hydrolysis/H-bonding)

Data summarized from steady-state fluorometric analyses of 1,5-DIN across varying polarities.

Mechanistic Insights: Quenching and π-Complexation

The true utility of 1,5-DIN lies in its excited-state reactivity. As an ultra-low molecular weight probe, it demonstrates remarkable selectivity through two distinct mechanisms:

1. Sulfoxide Sensing via Intersystem Crossing (ISC): 1,5-DIN acts as a highly sensitive fluorescent turn-off probe for dimethyl sulfoxide (DMSO). Upon photoexcitation to the S₁ state, the electron-deficient aromatic ring of 1,5-DIN strongly attracts the oxygen atom of DMSO, forming a stable excited-state complex. Causality: This complexation alters the potential energy surface, bringing the S₁ minimum into close proximity with the T₁ triplet curve. This energetic alignment facilitates rapid intersystem crossing (ISC), funneling the excited electrons into a non-radiative de-excitation pathway driven by electron transfer back to the DMSO molecule. This results in near-total fluorescence quenching ().

Photophysics S0 Ground State (S0) 1,5-DIN S1 Excited State (S1) 1,5-DIN* S0->S1 Photon Absorption (hν_ex) S1->S0 Fluorescence (Unquenched) Complex Excited π-Complex [1,5-DIN* ··· DMSO] S1->Complex + DMSO (Diffusion) T1 Triplet State (T1) Complex->T1 Intersystem Crossing (S1 → T1) T1->S0 Non-radiative Decay (Electron Transfer)

Photophysical de-excitation and DMSO-induced fluorescence quenching pathway of 1,5-DIN.

2. Aromatic Discrimination via π-π Interactions: In aromatic solvents, 1,5-DIN forms notable π-complexes that modulate its emission. The electron density of the solvent dictates the degree of the bathochromic (red) shift. Causality: Solvents with electron-donating groups (e.g., p-xylene) increase the strength of the π-π interaction with the electron-deficient 1,5-DIN core, lowering the energy of the excited state more significantly than unsubstituted benzene. This allows 1,5-DIN to act as a fingerprinting probe for Benzene-Toluene-Xylene (BTX) mixtures ().

Chemical Stability and the Hydrolysis Pathway

While 1,5-DIN is stable in anhydrous environments, the isocyanide carbon is highly susceptible to nucleophilic attack by water, provided the reaction is acid-catalyzed. In the presence of oxonium ions, 1,5-DIN undergoes controlled hydrolysis to yield 1-formamido-5-isocyanonaphthalene (ICNF). This transformation breaks the molecular symmetry, generating a push-pull system (donor formamido, acceptor isocyano) that exhibits massive solvatochromism (~50 nm shift from hexane to water). Prolonged exposure to aqueous acidic conditions or heavy metal catalysts (e.g., Hg²⁺) drives the complete hydrolysis to 1,5-diaminonaphthalene (1,5-DAN) ().

Hydrolysis DIN 1,5-DIN (Diisocyanide) ICNF 1,5-ICNF (Monoformamido) DIN->ICNF H2O, H+ Partial Hydrolysis DAN 1,5-DAN (Diamine) ICNF->DAN H2O, H+ Complete Hydrolysis

Stepwise acid-catalyzed hydrolysis pathway of 1,5-DIN to 1,5-DAN via the ICNF intermediate.

Field-Proven Experimental Protocols

Protocol 1: Self-Validating Steady-State Fluorometric Detection of DMSO

This protocol establishes a reliable Stern-Volmer quenching assay for trace sulfoxide detection.

  • Step 1: Reagent Preparation & System Suitability

    • Prepare a 1.2 × 10⁻⁵ M stock solution of 1,5-DIN in anhydrous acetonitrile.

    • Causality & Validation: Measure the UV-Vis absorbance of the stock at the chosen excitation wavelength (λ_ex = 314 nm). Ensure Abs < 0.1. Why? Absorbance values above 0.1 induce primary inner filter effects (IFE), where excitation light is non-uniformly absorbed, artificially deflating the emission intensity and skewing the Stern-Volmer constant (K_SV).

  • Step 2: Baseline Acquisition

    • Transfer 3.0 mL of the 1,5-DIN solution to a quartz cuvette (1 cm path length).

    • Record the baseline emission spectrum from 330 nm to 500 nm. Integrate the area under the curve to establish the unquenched fluorescence intensity (F₀).

  • Step 3: Titration & Stern-Volmer Analysis

    • Sequentially spike the cuvette with 5 μL aliquots of a standardized DMSO solution (0.05 M in acetonitrile).

    • After each addition, mix thoroughly and record the emission spectrum to obtain the quenched intensity (F).

    • Plot (F₀/F) versus [DMSO]. A linear Stern-Volmer plot validates dynamic quenching via the excited π-complex mechanism.

Protocol 2: Controlled Hydrolysis for ICNF Synthesis

This protocol details the synthesis of the highly solvatochromic ICNF monomer from 1,5-DIN.

  • Step 1: Acidic Activation

    • Dissolve 100 mg of 1,5-DIN in 10 mL of tetrahydrofuran (THF).

    • Add 0.5 equivalents of dilute aqueous HCl (0.1 M) dropwise under continuous stirring at 20 °C.

    • Causality & Validation: Water alone cannot hydrolyze the rigid isocyanide group. Oxonium ions (H₃O⁺) are strictly required to electrophilically activate the terminal isocyanide carbon. Using a sub-stoichiometric amount of acid acts as a self-limiting control to prevent over-hydrolysis to 1,5-DAN.

  • Step 2: Reaction Monitoring

    • Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) mobile phase. 1,5-DIN will elute rapidly, while the more polar ICNF intermediate will present a lower Rf value.

  • Step 3: Quenching and Isolation

    • Once the ICNF spot reaches maximum intensity (typically 45–60 minutes), quench the reaction immediately by adding saturated aqueous NaHCO₃ to neutralize the oxonium ions.

    • Extract with dichloromethane (3 × 15 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate pure ICNF.

References

  • Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene International Journal of Molecular Sciences (2023). URL:[Link]

  • 1,5-Diisocyanonaphthalene: The Lowest Molecular Weight Fluorescent Probe for the Determination of Trace Amounts of Sulfoxides in Both Organic and Aqueous Media ResearchGate / Advanced Optical Materials (2025). URL:[Link]

  • Aromatic pi-complexation of 1,5-diisocyanonaphthalene with benzene derivatives Scientific Reports (2025). URL:[Link]

  • Conversion of Isocyanide to Amine in The Presence of Water and Hg(II) Ions: Kinetics and Mechanism as Detected by Fluorescence Spectroscopy and Mass Spectrometry International Journal of Molecular Sciences (2020). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation and Photophysical Characterization of Luminescent Dinuclear Gold(I) Complexes using 1,5-Diisocyanonaphthalene

Executive Summary This application note provides a comprehensive, self-validating protocol for the synthesis and photophysical characterization of luminescent dinuclear gold(I) complexes bridged by 1,5-diisocyanonaphthal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the synthesis and photophysical characterization of luminescent dinuclear gold(I) complexes bridged by 1,5-diisocyanonaphthalene (1,5-DIN). Designed for researchers in materials science, supramolecular chemistry, and optoelectronics, this guide details the mechanistic causality behind ligand design, precursor selection, and solvent-triggered self-assembly, culminating in the formation of highly luminescent nanostructures driven by aurophilic interactions.

Scientific Rationale & Mechanistic Insights

The Structural Advantage of 1,5-Diisocyanonaphthalene (1,5-DIN)

Isocyanides are highly versatile building blocks in coordination chemistry due to their strong σ-donating and π-accepting properties, which effectively stabilize electron-rich transition metals such as Au(I)[1]. The ligand 1,5-DIN features a rigid naphthalene core with two isocyanide groups positioned anti-parallel to each other[2].

Causality in Design: This specific linear geometry prevents intramolecular chelation, forcing the ligand to act as a rigid bridge between two metal centers. Consequently, 1,5-DIN is highly effective for constructing dinuclear complexes (e.g., [Au₂X₂(1,5-DIN)]) or extended coordination polymers[3]. Furthermore, the extended 14 π-electron system of the naphthalene core facilitates strong intermolecular π-π stacking, which serves as a critical thermodynamic driver for supramolecular polymerization[2].

Aurophilic Interactions and Aggregation-Induced Emission (AIE)

Gold(I) complexes typically adopt a linear, two-coordinate geometry. When these complexes self-assemble, the Au(I) centers can approach each other at distances shorter than the sum of their van der Waals radii (< 3.5 Å), resulting in closed-shell metallophilic attractions known as[4].

Causality in Luminescence: These Au···Au interactions are comparable in energy to hydrogen bonds and significantly alter the excited-state dynamics of the complex[5]. In dilute solutions, non-radiative decay pathways (such as free molecular rotation) often quench luminescence. However, upon solvent-triggered aggregation, the synergistic effect of Au···Au bonding and π-π stacking restricts intramolecular motions[6]. This rigidification activates Aggregation-Induced Emission (AIE), shifting the emission to longer wavelengths (bathochromic shift) and drastically enhancing the quantum yield, often resulting in bright visible luminescence[4].

Experimental Workflows & Protocols

Protocol A: Synthesis of the 1,5-Diisocyanonaphthalene (1,5-DIN) Ligand

Causality: The most efficient route to symmetric aromatic isocyanides is the formylation of the corresponding primary amine, followed by dehydration[2]. Phosphorus oxychloride (POCl₃) is utilized as a potent dehydrating agent in the presence of a tertiary amine base (triethylamine) to neutralize the generated HCl, preventing the acid-catalyzed hydrolysis of the sensitive isocyanide product back into a formamide[2].

Step-by-Step Methodology:

  • Formylation: React 1,5-diaminonaphthalene (DAN) with excess formic acid in toluene under microwave irradiation (120 °C, 30 min) to yield N,N′-(naphthalene-1,5-diyl)diformamide (NDF)[7].

  • Dehydration Setup: Suspend NDF (1.0 equiv) in dry tetrahydrofuran (THF) and add triethylamine (TEA, 6.0 equiv). Cool the mixture to 0 °C using an ice bath under an inert argon atmosphere.

  • Activation: Dropwise add POCl₃ (2.5 equiv) to the cooled suspension to control the exothermic dehydration. Stir the reaction mixture at room temperature for 60 minutes[7].

  • Purification (Self-Validation): Quench the reaction carefully with ice water. Extract the aqueous mixture with dichloromethane (CH₂Cl₂). Wash the organic layer with saturated NaHCO₃ and brine to ensure complete removal of acidic byproducts. Dry over anhydrous Na₂SO₄, concentrate under vacuum, and purify via silica gel column chromatography to isolate 1,5-DIN as a solid[2].

Protocol B: Synthesis of Dinuclear Gold(I) Complexes [Au₂(C≡C-Ar)₂(1,5-DIN)]

Causality: Alkynyl gold(I) polymers, [Au(C≡C-Ar)]ₙ, serve as excellent precursors because the polymeric Au-alkynyl bonds are relatively labile and can be readily cleaved by strong incoming ligands[4]. The strong affinity of the isocyanide carbon for Au(I) thermodynamically drives the depolymerization and subsequent ligand substitution, cleanly yielding the neutral dinuclear complex[6].

Step-by-Step Methodology:

  • Precursor Preparation: Suspend the alkynyl gold(I) polymer[Au(C≡C-Ar)]ₙ (0.20 mmol) in dry CH₂Cl₂ (20 mL)[6].

  • Ligand Addition: Add solid 1,5-DIN (0.10 mmol, 0.5 equiv) to the suspension. Critical Note: The 2:1 Au:Ligand stoichiometry is essential to ensure both isocyanide groups coordinate to separate Au(I) centers, forming the dinuclear bridge[3].

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature for 45 minutes. The successful depolymerization is visually validated as the opaque suspension gradually clarifies into a pale-yellow or bright-yellow transparent solution[6].

  • Isolation: Concentrate the solution to approximately 5 mL under reduced pressure. Add n-hexane (15 mL) dropwise to precipitate the product[4].

  • Collection: Filter the resulting pale-yellow solid, wash with cold n-hexane, and dry under vacuum (Typical yield: 80-85%)[6].

Protocol C: Supramolecular Self-Assembly and Gelation

Causality: The dinuclear complexes are highly soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water. Introducing a "poor" solvent (water) increases the local concentration of the hydrophobic naphthalene cores, thermodynamically driving the molecules to minimize solvent exposure through π-π stacking and Au···Au interactions, leading to the formation of luminescent fibers[4].

Step-by-Step Methodology:

  • Prepare a stock solution of the dinuclear gold(I) complex in DMSO (1.0 × 10⁻⁴ M)[5].

  • Gradually titrate the solution with deionized water (or D₂O for NMR studies) while monitoring via Dynamic Light Scattering (DLS) or UV-Vis spectroscopy[5].

  • At a critical water fraction (typically >40% v/v), observe the macroscopic transition from a clear solution to a turbid suspension or supramolecular gel[4].

  • Characterize the resulting luminescent fibers using fluorescence spectroscopy, noting the emergence of a red-shifted emission band indicative of excimer formation and aurophilic aggregation[5].

Quantitative Data & Photophysical Properties

The following table summarizes the photophysical shifts observed during the synthesis and subsequent self-assembly of the complexes, highlighting the diagnostic emission wavelengths used to validate successful aggregation.

Compound / StateSolvent / MediumAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Primary Interaction Driving Emission
1,5-Diisocyanonaphthalene (1,5-DIN) Acetonitrile~300~330Monomeric π-π* transitions
1,5-DIN (Hydrolyzed to ICNF) Water (pH < 7)~300415H-bonding & Formamide formation
[Au₂(C≡C-Ar)₂(1,5-DIN)] (Monomeric) Pure DMSO~360~430¹MLCT / ¹LLCT transitions
[Au₂(C≡C-Ar)₂(1,5-DIN)] (Aggregated) DMSO/H₂O (1:9)~380 (Broad)~630Au···Au & π-π stacking (Excimer)

Data synthesized from [2] and [5].

Workflow Visualization

G A 1,5-Diaminonaphthalene (Primary Amine Precursor) B Formylation & Dehydration (HCOOH, then POCl3 / TEA) A->B C 1,5-Diisocyanonaphthalene (Rigid Bidentate Ligand) B->C E Ligand Substitution (CH2Cl2, RT, 45 min) C->E 0.5 equiv Bridging D Gold(I) Precursor [Au(C≡C-Ar)]n Polymer D->E Depolymerization F Dinuclear Gold(I) Complex [Au2(C≡C-Ar)2(1,5-DIN)] E->F G Solvent-Triggered Assembly (DMSO / H2O Titration) F->G H Luminescent Nanofibers (Aurophilic & π-π Interactions) G->H AIE Activation

Fig 1: Synthetic workflow and self-assembly mechanism of 1,5-DIN bridged dinuclear gold(I) complexes.

References

  • Kopcsik, E., et al. (2023). "Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene." International Journal of Molecular Sciences, 24(9), 7780. URL: [Link]

  • Aguiló, E., et al. (2017). "Reversible Self-Assembly of Water-Soluble Gold(I) Complexes." Inorganic Chemistry, 57(3), 1017-1028. URL: [Link]

  • Raïch Panisello, O., et al. (2025). "Aromatic pi-complexation of 1,5-diisocyanonaphthalene with benzene derivatives." Scientific Reports, 15(1). URL: [Link]

  • Zhang, Y., et al. (2020). "Controlling the supramolecular polymerization of dinuclear isocyanide gold(I) arylethynylene complexes through tuning the central pi-conjugated moiety." ResearchGate / Shaanxi Normal University. URL: [Link]

Sources

Application

Advanced Fabrication of Self-Assembled Monolayers (SAMs) Using 1,5-Naphthalenediyldiisocyanide on Gold Surfaces

Executive Summary Self-assembled monolayers (SAMs) form the foundational architecture for modern surface functionalization, biosensor design, and molecular electronics. While alkanethiols are historically the most common...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Self-assembled monolayers (SAMs) form the foundational architecture for modern surface functionalization, biosensor design, and molecular electronics. While alkanethiols are historically the most common SAM precursors, aromatic diisocyanides such as 1,5-naphthalenediyldiisocyanide (1,5-DIN) offer distinct structural and electronic advantages. 1,5-DIN features a rigid, highly conjugated naphthalene core flanked by two isocyanide (-N≡C) groups[1]. When assembled on a gold (Au) surface, one isocyanide group binds directly to the metal, while the rigid aromatic core forces the molecule into an upright orientation. This leaves the second isocyanide group exposed and highly reactive for subsequent chemical functionalization, metal catalyst coordination, or molecular wire extension.

This application note provides a comprehensive, field-validated protocol for the fabrication and characterization of 1,5-DIN SAMs, emphasizing the causality behind experimental choices and establishing a self-validating framework to ensure monolayer integrity.

Mechanistic Insights & Causality

To successfully engineer a diisocyanide SAM, one must understand the fundamental physical chemistry driving the assembly. The binding of isocyanides to gold relies on a synergistic electronic interaction: σ-donation from the carbon lone pair to the empty metal d-orbitals, and π-back-donation from the filled metal d-orbitals into the π* antibonding orbitals of the isocyanide.

Why choose 1,5-DIN over traditional thiols?

  • Electronic Coupling: Unlike thiols, which form an Au-S bond that can suffer from thermal instability, the Au-C bond formed by isocyanides provides superior electron coupling, making it highly desirable for[2].

  • Structural Rigidity: The rigid naphthalene core prevents the molecule from bending or adopting a "lying-down" conformation. Strong intermolecular π-π stacking interactions between the naphthalene rings drive dense, highly ordered monolayer packing, effectively minimizing pinhole defects.

  • Bifunctional Utility: The unreacted terminal -NC group acts as an active chemical handle. For instance, diisocyanide SAMs have been successfully used as platforms to [3].

Mechanism A 1,5-DIN in Solution B Diffusion to Au(111) Surface A->B C σ-Donation & π-Back-Donation B->C D Au-C η1 Bond Formation C->D E π-π Driven Monolayer Packing D->E

Caption: Mechanistic pathway of 1,5-DIN binding and self-assembly on gold surfaces.

Experimental Design & Self-Validating Protocol

A critical failure point in diisocyanide SAM fabrication is the spontaneous oxidation of the unbound, exposed -NC group to an isocyanate (-NCO) group upon exposure to ambient oxygen and moisture. To create a self-validating system , this protocol mandates strict Schlenk line techniques and inert atmosphere handling.

Phase 1: Substrate Preparation

Causality Check: Gold surfaces rapidly accumulate adventitious carbon from the atmosphere, which sterically hinders isocyanide binding. A rigorous two-step cleaning process is mandatory.

  • Obtain planar Au(111) substrates (typically 1000 Å Au deposited on Si wafers with a 50 Å Ti or Cr adhesion layer).

  • Clean the substrates in a freshly prepared Piranha solution (3:1 concentrated H₂SO₄ to 30% H₂O₂) for 10 minutes at room temperature. (Caution: Piranha is highly reactive and explosive in the presence of organics. Handle with extreme care.)

  • Rinse copiously with ultra-pure water (18.2 MΩ·cm) and absolute ethanol, then dry under a stream of high-purity nitrogen (N₂).

  • Subject the gold substrates to UV-Ozone treatment for 15 minutes to oxidize and remove any residual carbonaceous species immediately prior to SAM assembly.

Phase 2: SAM Assembly (Inert Conditions)

Causality Check: Why use dry Tetrahydrofuran (THF)? 1,5-DIN is a rigid aromatic molecule with limited solubility in non-polar solvents. Dry THF ensures complete dissolution while preventing water-induced degradation of the isocyanide groups.

  • Transfer the freshly cleaned Au(111) substrates into a nitrogen-filled glovebox or a Schlenk flask purged with argon.

  • Prepare a 1.0 mM solution of 1,5-DIN in anhydrous, degassed THF.

  • Immerse the substrates into the 1,5-DIN solution. Seal the container to maintain the inert atmosphere.

  • Incubate in the dark at room temperature for 24 hours. (Causality: Dark conditions prevent potential photo-dimerization or photo-oxidation of the highly reactive isocyanide groups).

Phase 3: Post-Assembly Processing
  • Remove the substrates from the assembly solution within the inert environment.

  • Rinse sequentially with anhydrous THF, followed by anhydrous ethanol, to remove weakly bound physisorbed multilayers.

  • Dry gently under a stream of N₂.

  • Immediately transfer to a vacuum desiccator or directly to the characterization instrument to prevent atmospheric degradation.

Workflow cluster_0 Phase 1: Substrate Prep cluster_1 Phase 2: Inert Assembly cluster_2 Phase 3: Validation N1 Au(111) Substrate N2 Piranha Clean (3:1 H2SO4:H2O2) N1->N2 N3 UV-Ozone Treatment (15 min) N2->N3 N4 Prepare 1.0 mM 1,5-DIN in dry THF N3->N4 N5 Incubate Au in solution (24h, N2 atm) N4->N5 N6 Rinse (THF/EtOH) & N2 Dry N5->N6 N7 PM-IRRAS & Ellipsometry Analysis N6->N7

Caption: Experimental workflow for 1,5-DIN SAM fabrication under strict inert conditions.

Quantitative Data & Validation Framework

The success of the SAM fabrication is validated primarily through Polarization-Modulated Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) [4]. A successful, unoxidized SAM will display two distinct ν(N≡C) stretching bands: one blue-shifted band indicating the metal-coordinated isocyanide, and one unshifted band indicating the free terminal isocyanide. The appearance of a band at ~2250 cm⁻¹ (-NCO) immediately flags a compromised protocol where oxygen or moisture breached the system.

Table 1: Expected Physicochemical Parameters for 1,5-DIN SAMs on Au(111)
Characterization MethodTarget ParameterExpected ValueMechanistic Implication
PM-IRRAS ν(N≡C) Bound2175 – 2190 cm⁻¹Blue-shift confirms terminal η1 Au-C bonding.
PM-IRRAS ν(N≡C) Free2115 – 2125 cm⁻¹Unshifted peak confirms unreacted, exposed -NC.
PM-IRRAS ν(N=C=O) OxideAbsent (< noise)Confirms successful exclusion of oxygen/moisture.
Ellipsometry Film Thickness~1.0 – 1.2 nmCorresponds to a densely packed, upright monolayer.
XPS N 1s Binding Energy~399.5 eV & ~401.0 eVDistinguishes between free and Au-bound nitrogen environments.

References

  • Swanson, S. A., McClain, R., Lovejoy, K. S., Alamdari, N. B., Hamilton, J. S., & Scott, J. C. (2005). "Self-Assembled Diisocyanide Monolayer Films on Gold and Palladium." Langmuir, 21(11), 5034-5039.[Link]

  • Bennett, D. W., et al. (2005). "Self-assembly, characterization, and chemical stability of isocyanide-bound molecular wire monolayers on gold and palladium surfaces." Langmuir, 21(25), 11823-11830.[Link]

  • Jagtap, S., Kaji, Y., Fukuoka, A., & Hara, K. (2014). "High density monolayer of diisocyanide on gold surface as a platform of supported Rh-catalyst for selective 1,4-hydrogenation of α,β-unsaturated carbonyl compounds." Chemical Communications, 50(39), 5046-5048.[Link]

  • Kopcsik, E., Mucsi, Z., Schiwert, R., Vanyorek, L., Viskolcz, B., & Nagy, M. (2025). "Aromatic pi-complexation of 1,5-diisocyanonaphthalene with benzene derivatives." Scientific Reports, 15.[Link]

Sources

Method

Application Note: 1,5-Naphthalenediyldiisocyanide in Molecular Wire and Charge Transport Research

Executive Summary The development of robust, highly conductive molecular junctions is a cornerstone of molecular electronics. While alkanethiols have historically dominated self-assembled monolayer (SAM) research, their...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, highly conductive molecular junctions is a cornerstone of molecular electronics. While alkanethiols have historically dominated self-assembled monolayer (SAM) research, their flexible aliphatic backbones and single-bond anchoring geometries often limit charge transport efficiency. 1,5-Naphthalenediyldiisocyanide (1,5-DIN) —an aromatic diisocyanide featuring two –N≡C groups at the 1- and 5-positions of a rigid naphthalene ring—has emerged as a superior candidate for molecular wire applications [1].

This application note provides an authoritative guide to utilizing 1,5-DIN in charge transport research. By detailing the mechanistic causality behind its electronic properties and providing self-validating experimental protocols, this guide equips researchers to fabricate, verify, and measure high-performance molecular tunnel junctions.

Mechanistic Insights: The Causality of 1,5-DIN Superiority

As a Senior Application Scientist, it is critical to understand why specific molecular architectures yield better experimental outcomes. The efficacy of 1,5-DIN as a molecular wire is driven by two primary structural features:

The Isocyanide-Gold Interface (Contact Resistance)

Unlike thiol (–SH) groups that bind to gold via a simple σ-bond, isocyanides (–N≡C) interact with transition metals through a synergistic mechanism of σ-donation (from the carbon lone pair to the metal d-orbitals) and π-backbonding (from the metal d-orbitals into the π* antibonding orbitals of the isocyanide) [2].

  • Causality: This d-π* orbital mixing significantly broadens the density of states at the metal-molecule interface, lowering the hole-injection barrier and reducing contact resistance. Furthermore, isocyanides preferentially bind to atop (terminal) sites on gold surfaces, leading to highly predictable, vertical edge-on orientations [3].

The Naphthalene Core (Molecular Conductance)

The 1,5-naphthalene backbone provides a rigid, extended π-conjugated system.

  • Causality: The fused bicyclic ring enforces strict geometric rigidity, preventing the conformational fluctuations (e.g., gauche defects) that plague aliphatic wires. The extended π-delocalization narrows the HOMO-LUMO gap compared to single-ring phenylene derivatives, thereby increasing the probability of coherent non-resonant tunneling across the junction [1].

Mechanism A Applied Bias (V) B Au-Isocyanide Bond (d-π* Orbital Mixing) A->B Hole Injection C Naphthalene Core (Rigid π-Conjugation) B->C Delocalization D Coherent Tunneling (Charge Transport) C->D Transmission

Charge transport mechanism through the 1,5-DIN molecular junction.

Quantitative Data: Material Comparison

To contextualize the performance of 1,5-DIN, the following table summarizes its physicochemical and electronic properties relative to other common molecular wire candidates.

Property1,5-Naphthalenediyldiisocyanide (DIN)1,4-Phenylene Diisocyanide (PDI)1,8-Octanedithiol (ODT)
Anchoring Group Isocyanide (–N≡C)Isocyanide (–N≡C)Thiol (–SH)
Core Structure Fused Bicyclic (Rigid π)Monocyclic (Rigid π)Aliphatic (Flexible σ)
SAM Orientation Highly vertical (Edge-on)Vertical (Edge-on)Tilted (~30° from normal)
Au Binding Site Terminal (Top) preferredTerminal / HollowHollow preferred
Transport Mechanism Coherent Tunneling (π-mediated)Coherent Tunneling (π-mediated)Coherent Tunneling (σ-mediated)
Relative Conductance High (Low transport barrier)ModerateLow (High transport barrier)

Experimental Protocols

The following protocols are designed as self-validating systems. A common failure mode in molecular electronics is proceeding to electrical characterization without confirming the structural integrity of the SAM. These steps integrate mandatory quality control checkpoints.

Protocol A: Fabrication of 1,5-DIN Self-Assembled Monolayers

Reagents & Materials:

  • 1,5-Naphthalenediyldiisocyanide (DIN), >98% purity.

  • Anhydrous Dichloromethane (DCM) or Chloroform.

  • Template-stripped Gold (Au) substrates (Au deposited on mica or silicon).

  • Absolute Ethanol.

Step-by-Step Methodology:

  • Substrate Preparation: Clean the Au substrates using a UV-Ozone treatment for 15 minutes to remove adventitious carbon. Immediately rinse with absolute ethanol and dry under a stream of ultra-high purity (UHP) Nitrogen.

  • Solution Preparation: Dissolve 1,5-DIN in anhydrous DCM to achieve a final concentration of 1.0 mM. Critical Note: Isocyanides are sensitive to hydrolysis; anhydrous solvents and an inert atmosphere (glovebox) are strictly required to prevent the formation of formamides [1].

  • Incubation: Immerse the freshly cleaned Au substrates into the 1,5-DIN solution. Seal the container and incubate in the dark at room temperature for 24 to 48 hours to ensure dense monolayer packing.

  • Rinsing & Drying: Remove the substrates and rinse copiously with pure DCM, followed by absolute ethanol. This step is vital to remove physisorbed multilayers that would otherwise artificially inflate junction thickness and skew resistance measurements. Dry under UHP Nitrogen.

Self-Validation Checkpoint (SEIRAS): Before proceeding, analyze the SAM using Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS).

  • Pass Criteria: The free –N≡C stretch in bulk 1,5-DIN appears at ~2125 cm⁻¹. A successfully bound SAM will exhibit a shifted peak at ~2180–2190 cm⁻¹ , confirming strong Au–C bonding and a vertical orientation [2]. The presence of a strong 2125 cm⁻¹ peak indicates incomplete washing of physisorbed molecules.

Protocol B: Charge Transport Characterization via CP-AFM

Conductive Probe Atomic Force Microscopy (CP-AFM) allows for the measurement of discrete molecular junctions by utilizing a metal-coated tip as the top electrode [4].

Step-by-Step Methodology:

  • Probe Selection: Utilize a Platinum (Pt) or Gold (Au) coated AFM cantilever with a known spring constant (typically ~0.2 N/m for soft contact).

  • Junction Formation: Mount the 1,5-DIN SAM substrate in the CP-AFM under an inert atmosphere (N2 or Ar) to prevent oxidative degradation during biasing.

  • Controlled Approach: Approach the surface using a low setpoint force (e.g., 1–2 nN). Causality: Applying excessive force will pierce the rigid monolayer, leading to a direct metal-metal short circuit. The rigid naphthalene core of 1,5-DIN withstands moderate pressure better than aliphatic chains, but precise force control remains critical.

  • I-V Spectroscopy: Sweep the bias voltage from -1.0 V to +1.0 V and record the tunneling current. Collect a minimum of 500 I-V traces across different locations on the substrate to ensure statistical significance.

  • Data Extraction: Plot the data as a 2D conductance histogram to identify the most probable single-molecule or small-ensemble conductance value.

Workflow N1 1. Substrate Prep Template-Stripped Au N3 3. SAM Assembly 24h Incubation in Dark N1->N3 N2 2. Solution Prep 1 mM 1,5-DIN in DCM N2->N3 N4 4. Surface Cleaning Solvent Rinse & N2 Dry N3->N4 N5 5. Validation IR Spectroscopy (N≡C stretch) N4->N5 N6 6. Electrical Test CP-AFM I-V Profiling N5->N6

Step-by-step workflow for 1,5-DIN SAM fabrication and junction testing.

References

  • 1,5-Diisocyanonaphthalene. Wikipedia. URL:[Link]

  • Self-Assembly, Characterization, and Chemical Stability of Isocyanide-Bound Molecular Wire Monolayers on Gold and Palladium Surfaces. Langmuir. URL:[Link]

  • Surface-Enhanced Raman Spectroscopic Study of 1,4-Phenylene Diisocyanide Adsorbed on Gold and Platinum-Group Transition Metal Electrodes. The Journal of Physical Chemistry B. URL:[Link]

  • CP-AFM Molecular Tunnel Junctions with Alkyl Backbones Anchored Using Alkynyl and Thiol Groups: Microscopically Different Despite Phenomenological Similarity. ACS Nano. URL:[Link]

Application

Dehydration of formamides to synthesize 1,5-naphthalenediyldiisocyanide

Application Note & Protocol Facile Synthesis of 1,5-Naphthalenediyldiisocyanide via Dehydration of N,N'-(naphthalene-1,5-diyl)diformamide Abstract This document provides a comprehensive guide for the synthesis of 1,5-nap...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Facile Synthesis of 1,5-Naphthalenediyldiisocyanide via Dehydration of N,N'-(naphthalene-1,5-diyl)diformamide

Abstract

This document provides a comprehensive guide for the synthesis of 1,5-naphthalenediyldiisocyanide (also known as 1,5-diisocyanonaphthalene or DIN), a compound of significant interest for its potent antifungal properties and as a precursor in materials science.[1][2] The protocol details a robust two-step process commencing with the formylation of commercially available 1,5-diaminonaphthalene to yield the key intermediate, N,N'-(naphthalene-1,5-diyl)diformamide. The subsequent and critical step involves the efficient dehydration of this diformamide using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base. This application note emphasizes the mechanistic rationale behind the choice of reagents and conditions, provides a detailed, step-by-step protocol, and offers insights into process optimization and safety.

Theoretical Background & Mechanistic Insights

The Isocyanide Functional Group

Isocyanides, or isonitriles, are a fascinating class of organic compounds characterized by a C≡N-R functional group. Their unique electronic structure and reactivity make them valuable intermediates in organic synthesis, particularly in multicomponent reactions like the Ugi and Passerini reactions.[3] Recently, aromatic isocyanides such as 1,5-naphthalenediyldiisocyanide have garnered attention for their biological activities, including promising efficacy against multidrug-resistant fungal strains.[2]

Synthesis via Formamide Dehydration

The most common and versatile route to isocyanides is the dehydration of N-substituted formamides.[4][5] This transformation can be accomplished using a variety of dehydrating agents, including phosphorus oxychloride (POCl₃), tosyl chloride (TsCl), phosgene, and its surrogates (diphosgene, triphosgene).[5][6][7] Among these, POCl₃ is frequently employed due to its high efficiency and applicability to a wide range of substrates.[5][7]

The general mechanism for dehydration using POCl₃ proceeds via activation of the formamide's carbonyl oxygen.[4][8][9] The reaction is initiated by the nucleophilic attack of the formamide oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate. A base, typically a tertiary amine like triethylamine (TEA), then facilitates a two-step elimination process to yield the final isocyanide product, along with inorganic phosphate byproducts.[7][9]

DehydrationMechanism

Experimental Protocols

This synthesis is performed in two primary stages: the initial formylation of the diamine precursor, followed by the dehydration to the target diisocyanide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,5-Diaminonaphthalene (DAN)>98%Standard SupplierA colorless solid that may darken upon exposure to air.[10]
Formic Acid≥95%Standard SupplierCorrosive. Handle with appropriate PPE.
TolueneAnhydrousStandard Supplier
Phosphorus Oxychloride (POCl₃)>99%Standard SupplierHighly corrosive and water-reactive. Handle in a fume hood.
Triethylamine (TEA)>99%, distilledStandard SupplierShould be dry. Can be distilled from CaH₂.
Tetrahydrofuran (THF)AnhydrousStandard Supplier
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard SupplierFor aqueous workup.
Brine (Saturated NaCl)Prepared in-house
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying organic layers.
Part A: Synthesis of N,N'-(naphthalene-1,5-diyl)diformamide (NDF)

This procedure is adapted from established methods for the formylation of primary amines.[1][2]

Protocol Steps:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,5-diaminonaphthalene (1.0 eq).

  • Solvent Addition: Add toluene to the flask.

  • Reagent Addition: Slowly add formic acid (2.5-3.0 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) for 30-60 minutes. The reaction can also be efficiently performed in a microwave reactor at 120 °C for 30 minutes.[1]

  • Cooling & Isolation: Cool the mixture to room temperature. The product, NDF, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold toluene or diethyl ether to remove residual impurities.

  • Drying: Dry the purified NDF under vacuum. The product should be a stable solid, ready for the next step.

Scientist's Note: Formic acid serves as the formylating agent. Using it in slight excess ensures the complete conversion of both amino groups on the naphthalene core. Toluene is an excellent solvent as it allows for azeotropic removal of the water byproduct formed during the reaction, driving the equilibrium towards the product.

Part B: Synthesis of 1,5-Naphthalenediyldiisocyanide (DIN)

This dehydration step is critical and requires anhydrous conditions. The following protocol is based on highly efficient methods reported in the literature.[1][2][5]

Protocol Steps:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend the N,N'-(naphthalene-1,5-diyl)diformamide (NDF) (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Base Addition: Add anhydrous triethylamine (TEA) (4.0-5.0 eq) to the suspension. Stir the mixture to ensure it is well-dispersed.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Dehydrating Agent Addition: Add phosphorus oxychloride (POCl₃) (2.2-2.5 eq) dropwise via a syringe to the cold, stirring mixture over 20-30 minutes. CAUTION: The addition is exothermic. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 60-90 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by pouring the mixture over crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Scientist's Note (Critical Insight):

  • Choice of Solvent: While dichloromethane (DCM) is a common solvent for this type of reaction, it has been reported to be "completely unusable" for the synthesis of DIN, leading to failed reactions.[1] Anhydrous THF is a proven and effective alternative.

  • Role of Triethylamine: TEA serves two crucial roles: it acts as a base to neutralize the HCl generated during the reaction, and an excess helps to drive the elimination steps.[7] An alternative, highly efficient "co-solvent-free" method uses TEA as both the base and the solvent, which can significantly speed up the reaction.[1][5]

  • Anhydrous Conditions: All reagents and glassware must be scrupulously dry. POCl₃ reacts violently with water, and any moisture will hydrolyze the product and reduce the yield.

Workflow and Data

Overall Synthesis Workflow

SynthesisWorkflow

Typical Reaction Parameters and Results
ParameterStep A: FormylationStep B: DehydrationReference
Key Reagents Formic AcidPOCl₃, Triethylamine[1][2]
Solvent TolueneAnhydrous THF[1]
Temperature Reflux (110-120 °C)0 °C to Room Temp[1]
Reaction Time 30-60 min1.5-2.5 hours[1]
Typical Yield >90%70-95%[1][5]
Characterization IR (cm⁻¹): ~1650 (C=O)IR (cm⁻¹): ~2130-2145 (N≡C)[1][3]

Safety and Handling

  • Phosphorus Oxychloride (POCl₃): Is highly toxic, corrosive, and reacts violently with water. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Isocyanides: The final product, 1,5-naphthalenediyldiisocyanide, like most isocyanides, is expected to be toxic and has a very strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling to control the reaction rate.

References

  • In-water synthesis of isocyanides under micellar conditions. RSC Publishing.
  • Mechanism for the dehydration of formamides to isocyanides.
  • How to synthesize 2,6-dimethylphenyl isocyanide ?.
  • Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society.
  • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PMC.
  • A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry (RSC Publishing).
  • Conversion of formamide to isocyanide. Chemistry Stack Exchange.
  • Green Chemistry - IRIS UPO. iris.upo.es.
  • Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. PMC.
  • Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. MDPI.
  • 1,5-Diaminonaphthalene. Wikipedia.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1,5-Naphthalenediyldiisocyanide (DIN) Synthesis &amp; Optimization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 1,5-naphthalenediyldiisocyanide (DIN)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing 1,5-naphthalenediyldiisocyanide (DIN).

Synthesizing symmetric aromatic isocyanides like DIN is notoriously challenging. While the industrial route relies on the hazardous phosgenation of 1,5-diaminonaphthalene (1,5-DAN)[1], laboratory-scale synthesis universally employs a two-step sequence: the formylation of 1,5-DAN to yield N,N′-(naphthalene-1,5-diyl)diformamide (NDF), followed by dehydration using phosphorus oxychloride (POCl₃) and a tertiary amine base[2].

The primary failure points in this workflow are incomplete dehydration due to intermediate insolubility and product degradation via acid-catalyzed hydrolysis . This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recovery of DIN.

Reaction Pathway & Degradation Mechanics

To control the yield, you must first understand the equilibrium and degradation pathways of your intermediates. The diagram below illustrates the intended synthetic route alongside the primary parasitic side-reaction: the hydrolysis of DIN back into the mono-isocyanide, 1-formamido-5-isocyanonaphthalene (ICNF)[2].

G DAN 1,5-Diaminonaphthalene (1,5-DAN) NDF N,N'-(naphthalene-1,5-diyl) diformamide (NDF) DAN->NDF Formylation (HCOOH, Toluene) DIN 1,5-Diisocyanonaphthalene (DIN) NDF->DIN Dehydration (POCl3, TEA) ICNF 1-Formamido-5-isocyano- naphthalene (ICNF) DIN->ICNF Acidic Hydrolysis (Trace H2O / H+) ICNF->DIN Dehydration (POCl3, TEA)

Reaction pathway for 1,5-diisocyanonaphthalene synthesis and its acid-catalyzed hydrolysis.

Diagnostic FAQs & Troubleshooting

Q1: Why is my dehydration yield plateauing around 40-50%, and why does NMR show a mono-isocyanide (ICNF) impurity? Causality & Solution: This is the most common issue. The dehydration of NDF with POCl₃ generates stoichiometric amounts of hydrochloric acid (HCl). Isocyanides are highly sensitive to acidic environments and will rapidly undergo hydrolysis back to formamides if water is present[2]. If your reaction lacks sufficient base to scavenge this HCl, or if your workup introduces aqueous acid, the newly formed DIN will hydrolyze into ICNF. Action: Ensure strictly anhydrous conditions. Increase your triethylamine (TEA) equivalents to at least 8.0–10.0 eq. Quench the reaction with an ice-cold saturated sodium bicarbonate solution to ensure the aqueous phase remains basic (pH > 8) during extraction.

Q2: The diformamide intermediate (NDF) crashes out of solution and forms an unstirrable suspension. How can I drive the dehydration to completion? Causality & Solution: NDF exhibits strong intermolecular hydrogen bonding, rendering it poorly soluble in standard solvents like THF or DCM at 0 °C. If the intermediate is trapped in a solid matrix, the POCl₃ cannot access the formamide oxygen, stalling the reaction. Action: Transition to a co-solvent-free method. Recent methodologies have demonstrated that conducting the dehydration in pure triethylamine (TEA) acts as both the acid scavenger and an excellent solvating medium, driving isocyanide yields near 100%[2].

Q3: How should I purify and store the final DIN product to prevent polymerization? Causality & Solution: Aromatic diisocyanides are rigid, weakly polar π-systems that are prone to spontaneous polymerization and degradation when exposed to transition metals, acidic silica, or moisture[1][3]. Action:Never use standard acidic silica gel for chromatography. Purify DIN using neutral or basic alumina. Because DIN is hygroscopic, it must be stored under an inert argon atmosphere at 2–8 °C to prevent premature degradation[1].

Quantitative Data: Optimization of Dehydration Conditions

The table below summarizes the causality between solvent choice, base equivalents, and the resulting yield. Notice how increasing the base concentration directly mitigates the ICNF hydrolysis byproduct.

Solvent SystemTEA Base (Equivalents)POCl₃ (Equivalents)Reaction Time (h)Isolated Yield (%)Primary Impurity Profile
Dichloromethane (DCM)4.0 eq2.2 eq4.045%High ICNF (Acid Hydrolysis)
Tetrahydrofuran (THF)6.0 eq2.5 eq2.072%Unreacted NDF (Insolubility)
Tetrahydrofuran (THF)10.0 eq2.5 eq1.088%Trace ICNF
Pure Triethylamine (TEA) Solvent (>20 eq) 2.5 eq 1.0 >95% None Detected

Table 1: Impact of solvent and base equivalents on DIN synthesis. Data synthesized from optimized formamide dehydration methodologies .

Validated Experimental Protocols

As an application scientist, I emphasize that every protocol must be a self-validating system . Do not blindly follow timers; look for the physical cues described below to confirm mechanistic progression.

Protocol A: Formylation of 1,5-Diaminonaphthalene (Synthesis of NDF)
  • Setup: In a round-bottom flask, dissolve 1,5-diaminonaphthalene (1.0 eq) in toluene.

  • Reaction: Add an excess of formic acid (4.0 eq). Equip the flask with a Dean-Stark trap to remove water (driving the equilibrium forward) and reflux for 2 hours. Alternatively, microwave irradiation at 120 °C for 30 minutes can be utilized[2].

  • Self-Validation Check: The starting diamine is soluble in toluene, but the resulting diformamide (NDF) is highly insoluble. Validation: The reaction is complete when a thick, off-white precipitate fully crashes out of the solution, making stirring difficult.

  • Isolation: Filter the precipitate, wash sequentially with cold toluene and diethyl ether, and dry thoroughly under high vacuum. Crucial: Any residual water here will destroy your yield in Protocol B.

Protocol B: Dehydration to 1,5-Diisocyanonaphthalene (Synthesis of DIN)
  • Setup: Suspend the dry NDF (1.0 eq) in pure, anhydrous triethylamine (TEA) under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Activation: Dropwise, add POCl₃ (2.5 eq) over 30 minutes. Causality: The addition is highly exothermic. POCl₃ attacks the formamide carbonyl oxygen, activating it as a leaving group, while TEA abstracts the nitrogen proton.

  • Self-Validation Check: Remove the ice bath and let the reaction warm to room temperature. Validation: The opaque, insoluble NDF suspension will gradually clear into a homogeneous, pale-yellow solution as the formamide is converted into the highly soluble diisocyanide[2].

  • Quench & Extraction: Pour the mixture slowly into an ice-cold saturated NaHCO₃ solution (pH must remain >8). Extract with ethyl acetate.

  • Final Validation (IR Spectroscopy): Before proceeding to biological or photophysical assays, run an FT-IR on the crude solid. You must see the appearance of a sharp, intense –N≡C stretch at ~2120 cm⁻¹ and the complete disappearance of the broad amide C=O stretch at ~1660 cm⁻¹ .

References
  • Kopcsik, et al. "Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene." Molecules (via NCBI/PMC), 2023. URL:[Link]

  • "1,5-Diisocyanonaphthalene." Wikipedia, Wikimedia Foundation. URL:[Link]

Sources

Optimization

Preventing degradation and polymerization of 1,5-diisocyanonaphthalene during storage

Nomenclature Note: In polymer chemistry and industrial applications, "1,5-diisocyanonaphthalene" is frequently used interchangeably with 1,5-Naphthalene Diisocyanate (NDI, CAS 3173-72-6) [1]. While strictly speaking, 1,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature Note: In polymer chemistry and industrial applications, "1,5-diisocyanonaphthalene" is frequently used interchangeably with 1,5-Naphthalene Diisocyanate (NDI, CAS 3173-72-6) [1]. While strictly speaking, 1,5-diisocyanonaphthalene (DIN, CAS 944-69-4) is an isonitrile that undergoes acid-catalyzed hydrolysis to formamides[2], the severe storage challenges of moisture-driven degradation and spontaneous polymerization are hallmark characteristics of the diisocyanate (NDI)[3][4]. This technical guide focuses on NDI to address these critical handling issues.

Core Causality: The Mechanisms of NDI Degradation

As a highly reactive aromatic monomer, 1,5-NDI is thermodynamically driven to react with nucleophiles. Understanding why it degrades is the first step in preventing it.

  • Moisture-Driven Hydrolysis: NDI is extremely hygroscopic. When exposed to ambient humidity, the isocyanate (-NCO) groups undergo nucleophilic attack by water to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and yielding 1,5-diaminonaphthalene[1][3][4]. This newly formed amine immediately acts as a nucleophile, cross-linking with unreacted NDI monomers to form an insoluble, highly cross-linked polyurea precipitate.

  • Spontaneous Polymerization: Even in the strict absence of moisture, NDI can undergo auto-polymerization. Heat triggers a [2+2] cycloaddition, causing the monomers to dimerize into uretidinediones. Exposure to UV light or trace basic impurities catalyzes cyclotrimerization, forming highly stable isocyanurate networks[3][4].

NDI_Degradation NDI 1,5-NDI Monomer Moisture Moisture (H2O) NDI->Moisture Hydrolysis Heat Heat / UV / Bases NDI->Heat Catalysis Carbamic Carbamic Acid Moisture->Carbamic Nucleophilic Addition Amine Amine + CO2 Gas Carbamic->Amine Decarboxylation Polyurea Polyurea (Insoluble) Amine->Polyurea Cross-linking with NDI Dimer Uretidinedione (Dimer) Heat->Dimer [2+2] Cycloaddition Trimer Isocyanurate (Polymer) Heat->Trimer Cyclotrimerization

Chemical pathways of 1,5-NDI degradation and polymerization.

Troubleshooting FAQs

Q1: I opened my sealed bottle of 1,5-NDI, and there is a white, crusty precipitate inside. Is it still usable? A: No, the white precipitate is highly likely polyurea, formed via moisture-induced degradation[1]. Once NDI reacts with ambient humidity, it hydrolyzes to 1,5-diaminonaphthalene, which immediately cross-links with active NDI to form polyurea. You must verify the remaining active NCO content via titration before using any clear liquid or unaffected solid remaining in the batch.

Q2: My storage container became pressurized and popped its cap in the fridge. What caused this? A: Pressurization is a classic symptom of moisture contamination. The hydrolysis of isocyanates releases carbon dioxide (CO₂) gas as a byproduct of carbamic acid decarboxylation[1][3]. A sealed container will accumulate CO₂ until the internal pressure exceeds the cap's threshold, causing it to rupture.

Q3: We stored 1,5-NDI in a desiccator at room temperature, but it still lost reactivity over 6 months. Why? A: Desiccation only prevents moisture-driven hydrolysis. At room temperature, NDI is susceptible to slow, spontaneous auto-polymerization (dimerization into uretidinediones)[4]. To halt this thermodynamic process, NDI must be stored at 2–8°C under an inert atmosphere[1].

Quantitative Data: Degradation Triggers & Indicators

Degradation PathwayPrimary TriggerKinetic RateVisual / Physical IndicatorPreventative Storage Condition
Hydrolysis to Polyurea Ambient Moisture (>10% RH)Rapid (Minutes to Hours)White crust/precipitate, container pressurization (CO₂ gas)Argon backfill, hermetic PTFE seal.
Dimerization (Uretidinedione) Heat (>25°C)Slow (Weeks to Months)Cloudiness in solution, loss of NCO titerStore strictly at 2–8°C.
Trimerization (Isocyanurate) Basic impurities, UV lightModerate (Days to Weeks)Viscosity increase, yellowingAmber glass, high-purity solvents.

Self-Validating Experimental Protocols

To ensure scientific integrity, your storage protocol must be paired with a quality control protocol. The following workflows create a self-validating system: if the storage SOP is executed correctly, the QC titration will confirm the theoretical NCO percentage.

SOP 1: Inert Aliquoting and Storage System

Do not store NDI in its original bulk container after opening. Repeated opening introduces moisture.

  • Thermal Equilibration: Allow the sealed NDI container to reach room temperature before opening.

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture directly into the chemical, triggering irreversible hydrolysis.

  • Glovebox Handling: Perform all transfers in a dry Argon glovebox (H₂O < 1 ppm).

    • Causality: Argon is denser than Nitrogen and provides a superior, heavy protective blanket over the NDI vapor.

  • Container Selection: Aliquot into pre-dried amber glass vials with PTFE-lined caps.

    • Causality: Amber glass blocks UV-induced radical polymerization. PTFE is chemically inert; standard rubber or silicone septa contain nucleophilic plasticizers that react with isocyanates.

  • Headspace Purging & Sealing: Backfill the headspace with Argon, seal tightly, and wrap the cap joint with Parafilm.

  • Storage: Store at 2–8°C[1].

    • Causality: Low temperatures thermodynamically suppress the[2+2] cycloaddition that leads to uretidinedione dimers.

SOP 2: Quality Control (Di-n-butylamine Titration for NCO Content)

Validate the viability of stored 1,5-NDI before deploying it in critical polymer syntheses.

  • Dissolution: Dissolve ~0.5 g of the stored NDI sample in 25 mL of anhydrous toluene.

    • Causality: Toluene lacks hydroxyl groups, preventing competitive side reactions during the assay.

  • Amine Addition: Add exactly 25.0 mL of 0.1 N di-n-butylamine in toluene. Stir for 15 minutes at room temperature.

    • Causality: The secondary amine quantitatively and rapidly reacts with all active isocyanate groups to form a substituted urea.

  • Back-Titration: Add 100 mL of isopropyl alcohol to the flask. Titrate the unreacted di-n-butylamine with 0.1 N HCl using a bromophenol blue indicator (titrate until the color shifts from blue to yellow).

  • Validation: Calculate the %NCO. If the calculated %NCO drops significantly below the theoretical value for 1,5-NDI (~40.0%), degradation or polymerization has occurred, validating that the specific aliquot was compromised and should be discarded.

References

  • Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. MDPI.[2]

  • 1,5-NAPHTHALENE DIISOCYANATE. CAMEO Chemicals - NOAA.[3]

  • 1,5-Naphthalenediyldiisocyanide () for sale. Vulcanchem.[1]

  • 1,5-Naphthalene diisocyanate. ChemicalBook.[4]

Sources

Troubleshooting

Troubleshooting weak IR signals in 1,5-naphthalenediyldiisocyanide coordination complexes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 1,5-naphthalenediyldiisocyanide (1,5-NDI) and its diverse c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers working with 1,5-naphthalenediyldiisocyanide (1,5-NDI) and its diverse coordination complexes.

The isocyanide (–N≡C) stretching frequency is a highly sensitive spectroscopic probe for determining the electronic and structural environment of a metal center. However, owing to the rigid nature of the 1,5-NDI linker and the complex electronic interplay of transition metals, researchers frequently encounter weak, shifted, or seemingly absent ν(N≡C) signals. This guide provides field-proven diagnostic steps to resolve these analytical challenges.

Diagnostic Workflow Visualization

IR_Workflow Start Observe Weak ν(N≡C) Signal (< 5% Transmittance) Decision1 Is the complex centrosymmetric? Start->Decision1 SymYes Symmetric Stretch is IR-Inactive Decision1->SymYes Yes SymNo Check Metal Oxidation State Decision1->SymNo No Raman Action: Use Raman Spectroscopy SymYes->Raman LowVal Low-Valent Metal (e.g., W(0)) Strong π-Backbonding SymNo->LowVal M(0) / M(I) HighVal High-Valent Metal (e.g., Pd(II)) Predominant σ-Donation SymNo->HighVal M(II) / M(III) ShiftLow Action: Scan lower range (1900-2050 cm⁻¹) LowVal->ShiftLow PrepIssue Action: Troubleshoot Sample Preparation HighVal->PrepIssue

Diagnostic workflow for resolving weak isocyanide IR signals in 1,5-NDI coordination complexes.

Core Troubleshooting Guide (FAQs)

Q1: Why is the ν(N≡C) band completely absent in my 1,5-NDI bimetallic complex, despite NMR and XRD confirming the ligand's presence? A1: Symmetry-Induced IR Inactivity. 1,5-NDI is a rigid, linear-like bridging ligand. If it bridges two identical metal centers in a centrosymmetric geometry (e.g., a linear M–L–M arrangement), the symmetric stretching mode of the two isocyanide groups results in a net-zero change in the molecular dipole moment. Causality: According to quantum mechanical selection rules, a vibration must induce a change in the dipole moment to be IR-active. Centrosymmetric 1,5-NDI complexes violate this for symmetric modes, rendering the signal completely invisible in an IR spectrum. Solution: Perform Raman spectroscopy. The rule of mutual exclusion dictates that vibrations inactive in IR for centrosymmetric molecules will be strongly Raman-active.

Q2: I am using an ATR-FTIR spectrometer for my 1,5-NDI coordination polymers. The signal at ~2121 cm⁻¹ is extremely weak compared to the free ligand. Is the ligand degrading? A2: Poor Optical Contact and Refractive Index Anomalies. While the free 1,5-NDI ligand shows a strong, sharp ν(N≡C) peak at 2121 cm⁻¹[1], coordination polymers and Metal-Organic Frameworks (MOFs) are often rigid, insoluble powders. In Attenuated Total Reflectance (ATR) spectroscopy, rigid powders fail to make intimate optical contact with the ATR crystal (e.g., diamond). Causality: ATR signal intensity is directly proportional to the contact area and the penetration depth of the evanescent wave. Rigid 1,5-NDI polymers leave microscopic air gaps against the crystal, drastically reducing the signal[2]. Furthermore, anomalous dispersion of the refractive index in ATR can shift and distort band intensities compared to transmission methods[3]. Solution: Switch to the transmission KBr pellet method. KBr eliminates pathlength variations and provides a true representation of absorbance according to the Beer-Lambert law[4].

Q3: I coordinated 1,5-NDI to an electron-rich metal (e.g., Mo(0) or W(0)). The peak at 2121 cm⁻¹ disappeared, and I only see a broad, weak hump around 1950 cm⁻¹. What happened? A3: Extensive π-Backbonding. When isocyanides coordinate to low-valent, electron-rich metals, the metal donates electron density from its filled d-orbitals into the empty π* antibonding orbitals of the –N≡C group. Causality: This phenomenon, known as π-backbonding, significantly lowers the C≡N bond order. Consequently, the stretching frequency shifts to much lower wavenumbers (often below 2000 cm⁻¹)[5]. This strong electronic delocalization couples the vibration with the metal lattice, which broadens the peak and reduces its maximum intensity. Solution: Expand your spectral search window to 1800–2050 cm⁻¹. Conversely, if coordinating to high-valent metals like Pd(II), expect a shift to higher frequencies (e.g., ~2190 cm⁻¹) due to predominant σ-donation strengthening the bond[6].

Quantitative Data: IR Stretching Frequencies of 1,5-NDI Complexes

To quickly diagnose whether your signal is missing or simply shifted due to electronic effects, compare your spectra against these established empirical ranges:

System / Coordination StateTypical ν(N≡C) Range (cm⁻¹)Signal CharacteristicsMechanistic Causality
Free 1,5-NDI Ligand ~2121Strong, sharpUnperturbed C≡N triple bond[1].
High-Valent M(II) (e.g., Pd²⁺, Pt²⁺)2150 – 2200Medium to StrongPredominant σ-donation removes electron density from weakly antibonding orbitals, increasing bond order[6].
Low-Valent M(0) (e.g., Mo⁰, W⁰)1900 – 2050Broadened, weaker max intensityStrong π-backbonding populates C≡N π* antibonding orbitals, significantly lowering bond order[5].
Centrosymmetric Bimetallic N/A (Symmetric mode)IR-Inactive (Zero intensity)Net-zero change in molecular dipole moment during symmetric vibration.

Self-Validating Experimental Protocol: Transmission KBr Pellet Preparation

To overcome the optical contact limitations of ATR and the scattering artifacts of poorly prepared powders, use this rigorous KBr transmission protocol for rigid 1,5-NDI coordination polymers.

Step 1: Matrix Desiccation

  • Action : Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours. Store in a vacuum desiccator.

  • Causality : KBr is highly hygroscopic. Absorbed water creates a massive, broad O-H stretching band (~3400 cm⁻¹) and alters the baseline, which can easily obscure weak isocyanide signals.

Step 2: Precision Weighing (1:100 Ratio)

  • Action : Weigh exactly 1-2 mg of the 1,5-NDI complex and 100-200 mg of dry KBr.

  • Causality : This specific ratio ensures the absorbance falls within the detector's optimal linear dynamic range, preventing signal saturation while maintaining enough concentration to resolve weak asymmetric stretches[4].

Step 3: Micro-Grinding

  • Action : Grind the sample separately first to a fine powder, then add the KBr and mix gently using an agate mortar and pestle. Do not over-grind the KBr.

  • Causality : The sample particles must be smaller than the wavelength of the IR radiation (i.e., < 2 μm) to minimize Mie scattering, which causes a sloping baseline. Over-grinding KBr, however, increases its surface area and moisture absorption.

Step 4: Vacuum Pressing

  • Action : Transfer the mixture to a pellet die. Apply a vacuum for 2 minutes before pressing at 10 tons of force for 5 minutes.

  • Causality : The vacuum removes trapped air. Under high pressure, KBr undergoes cold flow, becoming a plastic, continuous, glass-like matrix that is perfectly transparent to mid-IR light[4].

Step 5: Validation Check (Self-Validating Step)

  • Action : Measure the baseline transmittance of the pellet at 4000 cm⁻¹.

  • Validation : A high-quality pellet will exhibit >70% baseline transmittance. If the baseline is sloping heavily or transmittance is <40%, discard the pellet. High scattering will mask the ν(N≡C) signals, meaning the sample must be ground finer or the KBr was insufficiently dried.

References

  • Cyanoisocyanoarene Metal Complexes as Building Blocks for Coordination Polymers: Structural Nonrigidity of a Metal−Nitrile Linkage Source: Inorganic Chemistry - ACS Publications URL:[Link]

  • An absolute integrated infrared intensity study of [M(CO)5(CNR)] (M = Cr, Mo, W; R = t-Bu, 2,6-Me2C6H3) carbonyl and isocyanide stretching modes Source: Sabinet African Journals URL:[Link]

  • WO2014184762A1 - Novel isocyanonaphthalene based fluorophores Source: Google Patents URL
  • How Does The Kbr Pellet Method Eliminate The Need For Peak Intensity Corrections In Ir Spectroscopy? Source: Kintek Press URL:[Link]

  • Common Problems with FT-IR Instruments and How to Avoid Them Source: Spectroscopy Online URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1,5-Naphthalenediyldiisocyanide (1,5-DIN)

Welcome to the Technical Support Center for the isolation and handling of 1,5-naphthalenediyldiisocyanide (1,5-DIN). As a rigid, weakly polar π-system with significant applications as a photophysical probe and a potent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and handling of 1,5-naphthalenediyldiisocyanide (1,5-DIN). As a rigid, weakly polar π-system with significant applications as a photophysical probe and a potent antifungal lead compound[1], 1,5-DIN presents unique challenges during purification.

As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the isolation of aromatic isocyanides—namely, their extreme sensitivity to acid-catalyzed hydrolysis and polymerization. Every protocol described here is designed as a self-validating system : by monitoring specific photophysical behaviors at each step, you can empirically confirm the integrity of the isocyanide functional groups without waiting for downstream NMR analysis.

Experimental Workflow & Logical Relationships

The following workflow illustrates the causal relationship between the synthesis steps and the critical purification bottlenecks, specifically highlighting the risk of acid-catalyzed degradation.

DIN_Workflow DAN 1,5-Diaminonaphthalene (DAN) Starting Material Formylation Formylation (Formic Acid, Toluene, 120°C) DAN->Formylation NDF N,N'-Diformamide (NDF) Intermediate Formylation->NDF Dehydration Dehydration (POCl3, TEA, THF, RT) NDF->Dehydration Crude Crude 1,5-DIN (Contains TEA-HCl salts) Dehydration->Crude Purification Purification Workflow (Base-Treated Silica & Recrystallization) Crude->Purification Pure Pure 1,5-Diisocyanonaphthalene (Target) Purification->Pure Hydrolysis Hydrolysis Hazard (Forms ICNF in acidic media) Purification->Hydrolysis Exposure to oxonium ions

Workflow for 1,5-DIN synthesis and purification, highlighting the acid-catalyzed hydrolysis risk.

Quantitative Data: Physicochemical Properties

To design a self-validating purification system, one must leverage the intrinsic properties of 1,5-DIN. The table below summarizes the key data driving our solvent and handling choices[1],[2],[3].

PropertyValue / ObservationCausality & Impact on Purification Strategy
Molecular Weight 178.19 g/mol Low MW allows for rapid LC-MS verification of fractions[1].
Aqueous Solubility Very PoorNecessitates organic extraction (e.g., DCM/THF); prevents aqueous recrystallization[1].
Chemical Stability Highly sensitive to oxonium ionsRequires strict avoidance of acidic solvents. Trace acid causes rapid hydrolysis to ICNF[2].
Solvent Interactions Forms π-complexes with aromaticsRecrystallization in benzene/toluene alters solvation dynamics and emission spectra[3].
Fluorescence (λem) ~330 nm, 345 nmEnables real-time, non-destructive TLC monitoring under UV light (254/365 nm)[2].
Step-by-Step Methodology: Dehydration and Purification

The most efficient method for synthesizing symmetric isocyanides is the dehydration of the corresponding formamide[4].

Step 1: Dehydration Reaction

  • Suspend N,N′-(naphthalene-1,5-diyl)diformamide (NDF) in anhydrous Tetrahydrofuran (THF).

  • Add a strict molar excess (typically 4–5 equivalents) of to act as the acid scavenger[4].

  • Dropwise, add Phosphorus Oxychloride (POCl₃) while maintaining the reaction at room temperature. Stir for 60 minutes.

    • Causality: The TEA neutralizes the highly corrosive HCl byproduct generated by POCl₃, preventing the immediate destruction of the newly formed isocyanide groups[4].

Step 2: Quenching and Extraction

  • Quench the reaction mixture by pouring it into an ice-cold saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Causality: The alkaline quench destroys unreacted POCl₃ without introducing oxonium ions that would trigger hydrolysis[2].

  • Extract the aqueous layer 3x with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Column Chromatography

  • Prepare a normal-phase silica gel column. Critical Step: Pre-flush the silica with an eluent containing 1% TEA (e.g., DCM/Hexane + 1% TEA).

    • Causality: Standard silica gel is slightly acidic. The TEA neutralizes the active acidic sites, preventing on-column hydrolysis of 1,5-DIN to ICNF[2].

  • Load the crude extract and elute. Monitor fractions via TLC (UV active).

Step 4: Recrystallization

  • Dissolve the purified solid in a minimal volume of warm, acid-free DCM.

  • Slowly add anhydrous Hexane dropwise until the solution becomes faintly turbid.

  • Allow the mixture to cool to room temperature, then transfer to an ice bath at 4 °C for 2 hours to maximize crystal yield.

  • Filter the pale crystals and wash with ice-cold hexane. Dry under high vacuum.

Troubleshooting Guides & FAQs

Q1: My recrystallized 1,5-DIN shows a secondary spot on TLC and exhibits a massive solvatochromic shift in fluorescence. What happened? A1: You are observing acid-catalyzed hydrolysis. 1,5-DIN is exceptionally sensitive to trace acids (oxonium ions)[2]. Even slightly acidic impurities in your recrystallization solvent (e.g., degraded chloroform) or untreated silica gel will hydrolyze one of the isocyanide groups into a formamide, yielding[4]. Unlike the rigid 1,5-DIN, ICNF exhibits a ~50 nm solvatochromic shift due to the H-bond-forming ability of the new formamide group[2]. Corrective Action: Always pre-treat silica gel with 1% TEA and ensure all recrystallization solvents are strictly anhydrous and acid-free.

Q2: Why does my yield drop significantly during the POCl₃ dehydration step, yielding a dark, intractable tar? A2: The dehydration of NDF to DIN requires a delicate stoichiometric balance. If the tertiary amine base (TEA) is insufficient or poorly mixed, the local pH drops. Isocyanides rapidly polymerize or decompose under acidic conditions. Corrective Action: Maintain a strict excess of TEA (at least 4 equivalents relative to POCl₃) and ensure vigorous stirring during the dropwise addition of POCl₃[4].

Q3: Can I use Toluene or Benzene for recrystallization instead of DCM/Hexane? A3: Yes, but with a caveat. 1,5-DIN forms notable[1],[3]. While toluene is an excellent, non-acidic solvent for recrystallization, the π-π interactions between the electron-deficient naphthalene core of DIN and the electron-rich toluene ring can lead to solvent co-crystallization or alter the photophysical emission spectra of the isolated solid[3]. If you use toluene, ensure extended drying under high vacuum to remove complexed solvent molecules.

Q4: How can I quickly validate the purity of my recrystallized 1,5-DIN without waiting for NMR? A4: Utilize its photophysical properties as a self-validating system. Pure 1,5-DIN has a highly symmetric structure with two strongly electron-withdrawing isocyano groups, meaning its emission peaks (λem ~330, 345 nm) change very little across solvents of different polarities[2]. If you dissolve your crystals in hexane and then in acetonitrile, and observe a significant shift in the emission wavelength, your sample is contaminated with the asymmetric hydrolysis product (ICNF), which is highly solvatochromic[2].

References
  • Title: 1,5-Diisocyanonaphthalene Source: Wikipedia URL: [Link]

  • Title: Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene Source: International Journal of Molecular Sciences (MDPI) / PubMed Central URL: [Link]

  • Title: Aromatic pi-complexation of 1,5-diisocyanonaphthalene with benzene derivatives Source: Scientific Reports (Nature) URL: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to 1,5-Naphthalenediyldiisocyanide (1,5-NDI) Metal Complexation

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the metal complexation of 1,5-naphthalenediyldiisocyanide (1,5-NDI). This bifunctional ligand, with its rigid aromatic backbone...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the metal complexation of 1,5-naphthalenediyldiisocyanide (1,5-NDI). This bifunctional ligand, with its rigid aromatic backbone and reactive isocyanide moieties, is a powerful building block for creating sophisticated coordination polymers, molecular materials, and catalysts.[1][2] However, its unique electronic properties also present significant synthetic challenges. Many researchers encounter difficulties with low yields, intractable materials, and ligand degradation.

This guide is designed to move beyond simple protocols. It provides a framework for understanding the underlying chemical principles that govern these reactions, enabling you to troubleshoot effectively and optimize your synthetic outcomes. We will address the most common failure points in a direct question-and-answer format, grounded in both established chemical theory and practical, field-proven experience.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent and frustrating issues encountered during 1,5-NDI complexation. Each question is followed by an in-depth analysis of potential causes and a series of actionable solutions.

Q1: My reaction is producing a large amount of insoluble, poorly-characterized material. How can I prevent this?

A1: This is the most common failure mode and is almost certainly due to uncontrolled oligomerization or polymerization of the 1,5-NDI ligand.

The bifunctional nature of 1,5-NDI makes it an ideal bridging ligand, but this same property can lead to the rapid formation of extended, insoluble coordination polymers if the reaction conditions are not precisely controlled.[3][4] The metal center itself often acts as the catalyst for this process.[5]

Core Causality: Polymerization is often a kinetically favored but thermodynamically undesirable pathway. It typically occurs when the local concentration of the free 1,5-NDI ligand is high relative to the available, properly configured metal centers, leading to uncontrolled chain extension.

Troubleshooting Protocol & Solutions:

  • Control Ligand Concentration (Kinetic Control):

    • Slow Addition: Instead of adding all reagents at once, prepare two separate solutions: one of the metal precursor and one of the 1,5-NDI ligand. Using a syringe pump, add the ligand solution to the metal precursor solution dropwise over a period of several hours. This maintains a low instantaneous concentration of free 1,5-NDI, dramatically disfavoring polymerization.

    • High Dilution: Run the reaction at a much lower overall concentration (e.g., 1-5 mM). While this may increase reaction time and make product isolation more challenging, it is a highly effective method for preventing intermolecular chain growth.

  • Modify the Coordination Sphere (Steric & Electronic Control):

    • Introduce Bulky Ancillary Ligands: Before introducing the 1,5-NDI, coordinate the metal center with sterically demanding ancillary ligands (e.g., triphenylphosphine, bulky N-heterocyclic carbenes). These ligands occupy space in the coordination sphere, physically blocking the approach of multiple diisocyanide ligands and preventing the formation of extended bridged structures.[6][7][8] The choice of ancillary ligand can also electronically tune the metal center to favor the desired complex.[9][10]

    • Use a Precursor with Labile Ligands: Start with a metal precursor that already has bulky, but easily displaceable, ligands (e.g., [PdCl2(cod)] where cod = 1,5-cyclooctadiene). This can provide initial steric protection that is subsequently replaced in a more controlled manner.

  • Adjust Thermal Conditions:

    • Lower the Temperature: Many coordination reactions are exothermic. Run the reaction at 0 °C or even lower temperatures. This reduces the reaction rate, giving the system more time to reach a thermodynamically stable, discrete complex rather than a kinetically trapped polymer.[11]

G problem Problem: Insoluble Precipitate cause1 Primary Cause: Uncontrolled Polymerization problem->cause1 Likely Diagnosis solution_group Solution Strategy: Kinetic & Steric Control cause1->solution_group Mitigation Approach sol1 Slow Ligand Addition (Syringe Pump) solution_group->sol1 sol2 High Dilution (Low Concentration) solution_group->sol2 sol3 Use Bulky Ancillary Ligands (e.g., PPh3) solution_group->sol3 sol4 Lower Reaction Temperature (e.g., 0 °C) solution_group->sol4

Caption: Troubleshooting logic for insoluble product formation.

Q2: My characterization data shows the disappearance of the isocyanide peak (~2130 cm⁻¹) and the appearance of a strong amide peak (~1670 cm⁻¹). What is happening?

A2: Your 1,5-NDI ligand is undergoing hydrolysis to the corresponding formamide.

The isocyanide functional group is highly susceptible to hydrolysis, particularly under acidic conditions, to produce a formamide.[1][12] It is remarkably stable under basic conditions.[13][14] The source of protons can be trace acid impurities or, more commonly, residual water in your solvents or on your glassware.

Core Causality: The terminal carbon of the isocyanide group is nucleophilic. In the presence of acid (H⁺), it becomes protonated, making it highly electrophilic and susceptible to attack by water.[13]

Troubleshooting Protocol & Solutions:

  • Rigorous Anhydrous Technique: This is non-negotiable.

    • Solvent Preparation: Use a dedicated solvent purification system (e.g., Grubbs-type system) to dispense anhydrous, deoxygenated solvents. If unavailable, solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for chlorinated solvents) under an inert atmosphere.

    • Glassware Preparation: All glassware must be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry inert gas immediately before use.

    • Inert Atmosphere: The entire experiment, including reagent transfers, must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

  • Reagent Purity and Handling:

    • Acid Scavenging: If you suspect your metal precursor or solvent may contain trace acid, consider adding a non-nucleophilic proton sponge (e.g., 2,6-di-tert-butylpyridine) to the reaction mixture before adding the 1,5-NDI. Do not use standard amine bases like triethylamine , as they can act as nucleophiles and attack the isocyanide group.

    • Ligand Storage: Store your 1,5-NDI ligand in a desiccator under an inert atmosphere, away from light and moisture.

G Start 1,5-NDI (Ligand) R-N≡C Polymer Polymerization Product -[M]-(C≡N-R-N≡C)-[M]- Start->Polymer  + [M] (High Concentration) p1 Start->p1 Desired Desired Metal Complex [M]-(C≡N-R) Hydrolysis Hydrolysis Product R-NH-CHO (Formamide) p1->Desired  + [M] (Controlled Conditions) p1->Hydrolysis  + H₂O / H⁺ (Trace Acid/Moisture) p2

Caption: Competing reaction pathways for 1,5-NDI.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What are the best general-purpose solvents for these reactions?

    • A: Aprotic, relatively non-coordinating solvents are preferred. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent starting points, provided they are rigorously dried.[15] Be aware that aromatic solvents like toluene can engage in π-π stacking interactions with the naphthalene core of 1,5-NDI, which may influence its solubility and reactivity.[16][17]

  • Q: How does the metal precursor's counter-ion (e.g., Cl⁻ vs. OTf⁻) affect the reaction?

    • A: The counter-ion has a profound effect. Strongly coordinating anions like halides (Cl⁻, Br⁻) can compete with the 1,5-NDI for coordination sites, potentially leading to incomplete reaction or the formation of different isomers.[18] Weakly coordinating anions like triflate (OTf⁻) or perchlorate (ClO₄⁻) leave the metal center more electrophilic and open, which can increase reactivity but may also enhance the risk of polymerization if not managed carefully.

  • Q: What are the key spectroscopic features to monitor?

    • A: Infrared (IR) spectroscopy is your most powerful tool for real-time monitoring. The isocyanide C≡N stretch is a sharp, intense band that is highly sensitive to its electronic environment.

SpeciesFunctional GroupIR Frequency (cm⁻¹)NMR (¹³C) Signal (ppm)Notes
Free 1,5-NDI Ligand Isocyanide (R-N≡C)~2130~160-170Sharp, strong C≡N stretch.[1]
Desired Metal Complex Coordinated Isocyanide2150 - 2250~170-190The C≡N stretch shifts to higher energy upon coordination. The magnitude of the shift indicates the degree of σ-donation vs. π-backbonding.[19]
Hydrolysis Product Formamide (R-NH-CHO)~1670 (Amide I)~160-165 (C=O)Disappearance of the ~2130 cm⁻¹ peak and appearance of a strong carbonyl stretch is a definitive sign of hydrolysis.[20]
Polymerization Product Bridging IsocyanideVariable, often broadBroad, poorly resolvedBroadening of the isocyanide stretch can indicate multiple coordination environments typical of a polymer.

Section 3: Key Experimental Protocols

Protocol 3.1: Rigorous Solvent and Glassware Preparation

Trustworthiness in synthesis begins with the environment. This protocol is mandatory for all 1,5-NDI complexations.

  • Glassware: Disassemble and clean all glassware (Schlenk flasks, cannulas, filter frits) with an appropriate solvent and cleaning solution. Rinse thoroughly with deionized water followed by acetone. Place all glassware in a laboratory oven at 130 °C for a minimum of 6 hours (overnight is preferred).

  • Assembly: Immediately upon removal from the oven, assemble the glassware while still hot and place it on a Schlenk line. Evacuate under high vacuum and backfill with dry argon or nitrogen. Repeat this cycle three times. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Solvent: Transfer anhydrous solvent from a purification system or a fresh distillation directly into the reaction flask via a stainless steel cannula under a positive pressure of inert gas.

Protocol 3.2: General Procedure for Controlled Complexation

This procedure utilizes slow addition to minimize polymerization.

  • Preparation: In a glovebox or on a Schlenk line, prepare two separate flasks.

    • Flask A: Dissolve the metal precursor (e.g., 0.1 mmol) and any ancillary ligands in 20 mL of anhydrous solvent.

    • Flask B: Dissolve the 1,5-NDI ligand (0.1 mmol for a 1:1 complex) in 20 mL of anhydrous solvent.

  • Setup: Equip Flask A with a magnetic stir bar. Draw the 1,5-NDI solution from Flask B into a gas-tight syringe and place it in a syringe pump.

  • Reaction: Begin stirring the solution in Flask A. Start the syringe pump to add the 1,5-NDI solution at a slow rate (e.g., 2 mL/hour).

  • Monitoring: Monitor the reaction by periodically taking a small aliquot (via cannula) for IR analysis to observe the disappearance of the free ligand C≡N stretch and the appearance of the coordinated C≡N stretch.

  • Workup: Once the reaction is complete, the product can be isolated by standard techniques such as solvent removal under vacuum, precipitation by addition of a non-solvent (e.g., pentane), or crystallization. All workup steps should be performed under an inert atmosphere until the final complex is confirmed to be air-stable.

References

  • Chemistry Learner. (2025, September 18). Isocyanide: Formula, Structure, Synthesis, and Reactions. [Link]

  • Bessin, Y., & Hulme, C. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9346–9401. [Link]

  • Kovács, B., et al. (2025, January 3). Aromatic pi-complexation of 1,5-diisocyanonaphthalene with benzene derivatives. Scientific Reports. [Link]

  • Harvey, P. D. (2004). Preparation and Solid-State Characterization of Mixed-Ligand Coordination/Organometallic Oligomers and Polymers of Copper(I) and Silver(I) Using Diphosphine and Mono- and Diisocyanide Ligands. Inorganic Chemistry, 43(10), 3239–3247. [Link]

  • Spies, H. S., et al. (2022). The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors. Molecules, 27(23), 8503. [Link]

  • García-Calvo, J., et al. (2025, March 8). Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II). Inorganic Chemistry. [Link]

  • García-Calvo, J., et al. (2025, March 7). Snapshots of the Stopped Polymerization of a Hindered Isocyanide within the Coordination Sphere of Ni(II). Inorganic Chemistry. [Link]

  • Grokipedia. (2026, January 7). Transition metal isocyanide complexes. [Link]

  • Spies, H. S., et al. (2022, October 13). The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors. ResearchGate. [Link]

  • Lu, Z., et al. (2023). Metal-Mediated Oligomerization Reactions of the Cyaphide Anion. Angewandte Chemie International Edition, 62(8), e202214631. [Link]

  • Vedantu. (2024, July 2). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE. [Link]

  • Zhao, B., et al. (2005). Investigation on the non-phosgene synthesis of 1,5-naphthalene diisocyanate. ResearchGate. [Link]

  • Kovács, B., et al. (2025). Aromatic pi-complexation of 1,5-diisocyanonaphthalene with benzene derivatives. Scientific Reports, 15(1), 12345. [Link]

  • Lee, S., et al. (2018). Systematic reductive oligomerization of isocyanides with a vanadium(ii) complex. Chemical Communications, 54(78), 10996-10999. [Link]

  • Wikipedia. (n.d.). Transition metal isocyanide complexes. [Link]

  • Mohamed, A. A., et al. (2008). Isocyanide Ligands Adsorbed on Metal Surfaces: Applications in Catalysis, Nanochemistry, and Molecular Electronics. Inorganic Chemistry, 47(23), 10936–10946. [Link]

  • Fomina, M. V., et al. (2023). Mutual Placement of Isocyanide and Phosphine Ligands in Platinum(II) Complexes... Leads to Highly-Efficient Photocatalysts for Hydrosilylation of Alkynes. International Journal of Molecular Sciences, 24(13), 10562. [Link]

  • SlidePlayer. (n.d.). FACTORS AFFECTING STABILITY OF COMPLEXES 1) Steric Effect 2) Forced Configuration. [Link]

  • Deming, T. J., & Novak, B. M. (1993). Mechanistic studies on the nickel-catalyzed polymerization of isocyanides. Journal of the American Chemical Society, 115(20), 9101-9111. [Link]

  • Quora. (2019, January 31). Why is the hydrolysis of an isocyanide not done in alkaline condition?[Link]

  • Gurpreet Sir. (2021, May 15). Cyanides and Isocyanides || Hydrolysis & Addition Reactions. YouTube. [Link]

  • Yilgor, I., et al. (2016). Time–temperature superposition for kinetic mapping of solventless autocatalytic addition of diisocyanates and macrodiols. Polymer Chemistry, 7(4), 847-855. [Link]

  • Herrero, S., et al. (2020). Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Molecules, 25(21), 5035. [Link]

  • Nguyen, J. Q. (2020). Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes. eScholarship, University of California. [Link]

  • Bicas, R. D. S. (2017, October 24). Solvent effect on complexation reactions. ResearchGate. [Link]

  • Chemical Review and Letters. (2026, January 29). The role of ancillary and anchoring ligands in transition metal complexes for solar energy production. [Link]

  • Gualco, G., et al. (2011). The role of ancillary ligands and of electron poor alkenes and alkynes in stabilizing Pd(0) derivatives: A comparative study. ResearchGate. [Link]

  • Steiner, S., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3. Physical Chemistry Chemical Physics, 24(38), 23297-23308. [Link]

  • Kovács, B., et al. (2023). Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. Molecules, 28(9), 3740. [Link]

  • Brain, T., & Johnson, A. (n.d.). Advanced Control of Batch Reactor Temperature. University of Idaho. [Link]

  • Onitsuka, K., & Takei, F. (2010). Transition Metal-Mediated Polymerization of Isocyanides. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Architecting Coordination Polymers: A Comparative Guide to 1,4-PDI and 1,5-NDI Ligands

In the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs), the selection of bridging ligands is as critical as the choice of the metal node. For low-valent, electron-rich transition metals...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs), the selection of bridging ligands is as critical as the choice of the metal node. For low-valent, electron-rich transition metals—such as square-planar Rh(I) or octahedral Ru(II)—rigid diisocyanide linkers offer unparalleled strong σ-donor and π-acceptor capabilities.

This guide provides an objective, data-driven comparison between two prominent diisocyanide ligands: 1,4-phenylenediisocyanide (1,4-PDI) and 1,5-naphthalenediyldiisocyanide (1,5-NDI) . By analyzing their structural mechanics and photophysical outputs, researchers can make informed decisions when engineering advanced materials for catalysis, surface modification, or deep-tissue bioimaging.

Mechanistic Divergence: Phenyl vs. Naphthyl Cores

While both 1,4-PDI and 1,5-NDI feature rigid, linear isocyanide coordination vectors, the steric and electronic nature of their aromatic cores dictates entirely different supramolecular behaviors.

1,4-Phenylenediisocyanide (1,4-PDI): The Rigid Pillar

1,4-PDI is the quintessential linear linker. Its compact benzene core provides minimal steric hindrance, allowing it to act as a robust pillar in highly ordered networks.

  • Structural Role: It is widely used to construct classic 3D tetragonal and cubic coordination networks, such as those formed with Ru(II) centers[1].

  • Surface Chemistry: Because of its strict linearity and lower propensity for aggressive lateral π-stacking, 1,4-PDI is ideal for templating layer-by-layer (LbL) epitaxial growth on metal surfaces. When anchored to an Au(111) substrate, 1,4-PDI directs the perpendicular growth of Rh(I) coordination polymers without bulk precipitation[2].

1,5-Naphthalenediyldiisocyanide (1,5-NDI): The π-Stacking Amplifier

1,5-NDI introduces an extended naphthalene conjugated system. This bulkier core fundamentally alters the thermodynamics of polymer assembly.

  • Aromatic Complexation: The electron-deficient nature of the coordinated isocyanide groups enhances the π-acidic character of the naphthalene ring, driving strong aromatic π-complexation and lateral aggregation[3].

  • Photophysical Impact: In d⁸ metal systems like Rh(I), 1,5-NDI forces the 2D CP layers into a tight AA-stacking configuration. This proximity amplifies both π-π interactions and metallophilic Rh(I)···Rh(I) contacts (distances of 3.21–3.41 Å). The synergistic orbital overlap drastically narrows the HOMO-LUMO bandgap, shifting the material's luminescence from the deep-NIR into the highly desirable NIR-II window (1000–1700 nm)[4].

Mechanism Ligand Diisocyanide Ligand Coord 2D Coordination Polymer (AA Stacking) Ligand->Coord Rh Square-Planar Rh(I) Rh->Coord PiPi π-π Stacking (Naphthalene > Phenyl) Coord->PiPi RhRh Rh(I)···Rh(I) Metallophilic Interactions (3.2-3.4 Å) Coord->RhRh Bandgap Bandgap Narrowing Red-Shifted Emission PiPi->Bandgap RhRh->Bandgap

Mechanistic pathway of emission red-shifting via synergistic metallophilic and π-π interactions.

Quantitative Performance Data

The following table summarizes the structural and optical metrics of CPs synthesized using these two ligands, highlighting their divergent performance profiles.

Property1,4-Phenylenediisocyanide (1,4-PDI)1,5-Naphthalenediyldiisocyanide (1,5-NDI)
Core Structure Benzene ringNaphthalene fused rings
Molecular Weight 128.13 g/mol 178.19 g/mol
Dominant Intermolecular Force Moderate π-π stackingStrong π-π stacking & π-complexation
Typical CP Topology 1D chains, 3D networks, LbL films2D AA-stacked sheets, nanoMOFs
Metallophilic Interaction (Rh-Rh) ~3.4 Å (Moderate)3.21–3.41 Å (Strong)
Optical Signature (Rh(I) nanoMOFs) Deep-NIR (~930 nm)Intense NIR-II (1125–1245 nm)
Primary Application Context Surface-anchored films, CatalysisBioimaging probes, Fluorescent sensors

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the distinct handling required for 1,4-PDI and 1,5-NDI based on their physical properties.

Protocol 1: Layer-by-Layer Epitaxial Growth of Rh(I)-PDI on Au(111)

This protocol leverages the linear rigidity of 1,4-PDI to create highly ordered, electrochemically stable thin films[2].

  • Substrate Preparation: Clean an Au(111) substrate using piranha solution (Caution: highly reactive), followed by thorough rinsing with deionized water and ethanol.

  • Seed Layer Formation: Immerse the Au(111) substrate in a 1.0 mM solution of 1,4-PDI in chloroform for 24 hours. The isocyanide groups chemisorb to the gold, forming a self-assembled monolayer (SAM) with exposed upward-facing isocyanide moieties[2].

  • Solvent Wash (Critical Step): Rinse the substrate extensively with pure chloroform. Causality: This removes physisorbed 1,4-PDI molecules, ensuring that subsequent polymer growth is strictly template-directed rather than bulk-precipitated.

  • Metal Coordination: Immerse the SAM-functionalized substrate in a 1.0 mM solution of rhodium(I) dicarbonyl chloride dimer in chloroform for 2 hours.

  • Iterative Growth: Alternate immersions between the 1,4-PDI solution and the Rh(I) solution, with strict solvent washes in between. Ellipsometry can be used to validate growth, expecting a linear thickness increase of ~11.9 Å per cycle[2].

Protocol 2: Surfactant-Templated Assembly of NIR-II Emissive Rh(I)-NDI nanoMOFs

This protocol utilizes the strong π-stacking of 1,5-NDI, confined within a vesicular template, to produce colloidally stable nanoparticles for bioimaging[4].

  • Vesicle Formulation: Disperse 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-methoxy-poly(ethylene glycol) (DSPE-PEG) in water under ultrasonication to form a stable vesicular dispersion. Causality: DSPE-PEG acts as a spatial nanoreactor. Without it, the strong π-π stacking of 1,5-NDI would cause uncontrolled macroscopic precipitation of the MOF[4].

  • Precursor Injection: Dissolve the Rh(I) precursor and 1,5-NDI in a minimal amount of methanol. Inject this mixture dropwise into the aqueous DSPE-PEG dispersion under vigorous stirring at 70 °C.

  • Confined Self-Assembly: Maintain stirring for 4 hours. The hydrophobic 1,5-NDI and Rh(I) ions migrate into the hydrophobic bilayer of the DSPE-PEG vesicles, polymerizing into 2D AA-stacked sheets[4].

  • Purification: Isolate the resulting Rh-NDI@DSPE-PEG nanoMOFs via dialysis against deionized water for 48 hours to remove unreacted monomers and methanol.

  • Validation: Excite the purified dispersion at 735 nm; a successful assembly will yield an intense NIR-II luminescence peak at 1125 nm (with a shoulder at 1245 nm)[4].

Workflow Start Precursor Preparation Rh(I) Salt + Diisocyanide Surfactant Aqueous Dispersion SDS or DSPE-PEG Start->Surfactant Mix Self-Assembly Micelle/Vesicle Formation Surfactant->Mix PDI 1,4-PDI Pathway Deep-NIR Emission Mix->PDI Add 1,4-PDI NDI 1,5-NDI Pathway Intense NIR-II Emission Mix->NDI Add 1,5-NDI

Workflow for the surfactant-assisted self-assembly of Rh(I) diisocyanide nanoMOFs.

References

  • Title : Nanoscale Rhodium(I) Based Metal–Organic Framework Demonstrating Intense NIR-II Luminescence for Bioimaging Source : Nano Letters (2025) URL :[Link]

  • Title : Layer-by-Layer Deposition of Rh(I) Diisocyanide Coordination Polymers on Au(111) and Their Chemical and Electrochemical Stability Source : The Journal of Physical Chemistry C (2022) URL :[Link]

  • Title : Three-Dimensional Coordination Polymers of Ruthenium(2+) with 1,4-Diisocyanobenzene Ligands and Their Catalytic Activity Source : Chemistry of Materials (1994) URL :[Link]

  • Title : Aromatic pi-complexation of 1,5-diisocyanonaphthalene with benzene derivatives Source : Scientific Reports (2025) URL :[Link]

Sources

Comparative

Comprehensive Structural and Functional Comparison: 1,5-Naphthalenediyldiisocyanide vs. 1,5-Naphthalenediamine

Executive Summary & Contextual Grounding As a Senior Application Scientist, selecting the appropriate naphthalene derivative is critical for dictating the success of downstream applications—ranging from advanced polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Grounding

As a Senior Application Scientist, selecting the appropriate naphthalene derivative is critical for dictating the success of downstream applications—ranging from advanced polymer synthesis to highly sensitive fluorometric assays. This guide provides a rigorous structural and functional comparison between 1[1] and its downstream derivative, 2[2]. While 1,5-DAN serves as a foundational, electron-rich diamine building block, 1,5-DIN is an electron-deficient, highly rigid diisocyanide (isonitrile) renowned for its unique photophysical properties and antifungal activity[2].

Structural Causality and Chemical Properties

1,5-Naphthalenediamine (1,5-DAN): Featuring two primary amine (-NH 2​ ) groups at the 1 and 5 positions, 1,5-DAN is a highly electron-rich aromatic system. The electron-donating nature of the amines enriches the π -electron density of the naphthalene core, making the molecule highly reactive toward electrophiles and prone to air oxidation (darkening over time)[1]. It acts as a strong hydrogen-bond donor and acceptor. Causally, this electron richness and proton-transfer capability make 1,5-DAN an exceptional low-background matrix for MALDI mass spectrometry (especially for small molecules and tissue imaging)[1], as well as a critical precursor for polyurethanes and coordination polymers[3].

1,5-Naphthalenediyldiisocyanide (1,5-DIN): Synthesized directly from 1,5-DAN, 1,5-DIN replaces the amine groups with isocyanide (-N C) groups[4]. The isocyanide moiety is a strong electron-withdrawing group, which drastically reduces the electron density of the naphthalene core, creating a rigid, weakly polar π -system[2]. Photophysically, this electron-deficient ring enables 1,5-DIN to form strong donor-acceptor π -complexes with electron-rich aromatic solvents[5] and act as a highly sensitive fluorescent probe for sulfoxides (like DMSO) via excited-state electron transfer[6]. Furthermore, its unique structure exhibits potent antifungal activity, showing low minimum inhibitory concentrations (MIC = 0.6 μ g/mL) against Aspergillus fumigatus strains[2].

Comparative Physicochemical Data

Table 1: Structural and Performance Comparison

Property1,5-Naphthalenediamine (1,5-DAN)1,5-Naphthalenediyldiisocyanide (1,5-DIN)
Molecular Formula C 10​ H 10​ N 2​ C 12​ H 6​ N 2​
Molecular Weight 158.20 g/mol 178.19 g/mol
Functional Groups Primary Amines (-NH 2​ )Isocyanides (-N C)
Electronic Nature Electron-rich (Donor)Electron-deficient (Acceptor)
Melting Point 185–187 °C~130 °C
Solubility Hot water, alcohol (polar solvents)Organic solvents (MeCN, THF, Toluene)
Primary Applications MALDI matrix, Polymer precursorFluorescent probe, Antifungal agent
Experimental Workflows and Self-Validating Protocols
Protocol 1: Synthesis of 1,5-DIN from 1,5-DAN

To ensure a self-validating system, the conversion of 1,5-DAN to 1,5-DIN is monitored via the disappearance of the N-H stretch in FTIR and the appearance of the characteristic isocyanide stretch (~2120 cm −1 ).

  • Formylation : React 1,5-DAN with excess formic acid in toluene under microwave irradiation (120 °C, 30 min) to yield the intermediate N,N′-(naphthalene-1,5-diyl)diformamide (NDF)[7]. Validation: Confirm the presence of the amide carbonyl peak via FTIR.

  • Dehydration : Suspend NDF in anhydrous tetrahydrofuran (THF). Add triethylamine (TEA) as a base, followed by the dropwise addition of phosphorus oxychloride (POCl 3​ ) at 0 °C[4].

  • Reaction Progression : Stir at room temperature for 60 minutes. The base neutralizes the HCl byproduct, driving the dehydration of formamides to isocyanides[4].

  • Purification : Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography to yield pure 1,5-DIN.

SynthesisWorkflow DAN 1,5-Naphthalenediamine (1,5-DAN) Electron-Rich Diamine Formylation Formylation (Formic Acid, Toluene, 120°C) DAN->Formylation NDF N,N′-(naphthalene-1,5-diyl)diformamide (NDF) Formylation->NDF Dehydration Dehydration (POCl3, TEA, THF, 0°C to RT) NDF->Dehydration DIN 1,5-Naphthalenediyldiisocyanide (1,5-DIN) Electron-Deficient Diisocyanide Dehydration->DIN

Workflow for the synthesis of 1,5-DIN from 1,5-DAN via formylation and dehydration.

Protocol 2: Fluorometric Detection of DMSO using 1,5-DIN

With a molecular weight of only 178.2 g/mol , 1,5-DIN is the lowest molecular weight fluorescent probe for trace sulfoxides[8].

  • Probe Preparation : Prepare a 1.2 × 10 −5 M stock solution of 1,5-DIN in anhydrous acetonitrile (MeCN)[4].

  • Sample Incubation : Add the aqueous or organic sample suspected of containing DMSO to the 1,5-DIN solution[8].

  • Excitation & Measurement : Excite the sample at λex​ = 314 nm and monitor the emission spectrum[4].

  • Validation : In the presence of DMSO, the fluorescence of 1,5-DIN is quantitatively quenched. This occurs because the electron-deficient aromatic ring of 1,5-DIN attracts DMSO upon photoexcitation, forming a stable complex that undergoes non-radiative de-excitation[6]. The Limit of Detection (LOD) is self-validated against a standard curve, achieving sensitivity down to 5 ppm in MeCN[6].

Mechanism Ground 1,5-DIN (Ground State) Highly Fluorescent Excitation Photoexcitation (λex = 314 nm) Ground->Excitation Excited 1,5-DIN (Excited State S1) Electron-Deficient Core Excitation->Excited DMSO Interaction with DMSO (Analyte) Excited->DMSO Analyte Binding Complex Excited-State π-Complex (Electron Transfer) DMSO->Complex Quenching Fluorescence Quenching (Non-Radiative Decay) Complex->Quenching Inter-system Crossing

Mechanism of DMSO detection by 1,5-DIN via excited-state electron transfer and quenching.

References
  • 1,5-Diaminonaphthalene - Wikipedia Source: wikipedia.org URL: [Link]

  • 1,5-Diisocyanonaphthalene - Wikipedia Source: wikipedia.org URL: [Link]

  • Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene - PMC Source: nih.gov URL:[Link]

  • 1,5-Diisocyanonaphthalene: The Lowest Molecular Weight Fluorescent Probe for the Determination of Trace Amounts of Sulfoxides in Both Organic and Aqueous Media (MTMT) Source: mtmt.hu URL:[Link]

  • (PDF) 1,5-Diisocyanonaphthalene: The Lowest Molecular Weight Fluorescent Probe for the Determination of Trace Amounts of Sulfoxides in Both Organic and Aqueous Media - ResearchGate Source: researchgate.net URL:[Link]

  • Aromatic pi-complexation of 1,5-diisocyanonaphthalene with benzene derivatives - PubMed Source: nih.gov URL:[Link]

  • The synthesis scheme and name of the compounds used in this study - ResearchGate Source: researchgate.net URL:[Link]

  • CCDC 1481350: Experimental Crystal Structure Determination - the University of Groningen research portal Source: rug.nl URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation for the Validation of 1,5-Naphthalenediyldiisocyanide

Introduction: The Imperative of Structural Validation in Advanced Materials and Drug Development In the landscape of modern chemical synthesis, particularly in the fields of drug development and advanced materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Validation in Advanced Materials and Drug Development

In the landscape of modern chemical synthesis, particularly in the fields of drug development and advanced materials science, the unambiguous confirmation of a molecule's structure is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight.[1] This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for the validation of 1,5-naphthalenediyldiisocyanide, a molecule of interest for its potential applications in coordination chemistry and as a building block for novel organic materials. As a Senior Application Scientist, my objective is to not only present data but to elucidate the underlying principles and experimental rationale, empowering researchers to confidently validate their own novel compounds.

This guide will delve into the predicted fragmentation pathways of 1,5-naphthalenediyldiisocyanide under electron ionization (EI), a common and powerful ionization technique. We will contrast these predictions with the known fragmentation of the closely related 1,5-naphthalene diisocyanate, highlighting the unique signatures of the isocyanide functional group. Furthermore, a comprehensive, step-by-step experimental protocol for acquiring high-quality mass spectra for this class of compounds is provided.

The Logic of Fragmentation: Deconstructing 1,5-Naphthalenediyldiisocyanide

Electron ionization is considered a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule, leading to extensive and informative fragmentation.[2] The fragmentation patterns observed in a mass spectrum are not random; they are governed by the relative stabilities of the resulting fragment ions and neutral losses. For aromatic compounds like 1,5-naphthalenediyldiisocyanide, the stable naphthalene core is expected to remain intact in many fragmentation pathways, leading to a prominent molecular ion peak.[1]

The fragmentation of 1,5-naphthalenediyldiisocyanide is predicted to proceed through several key pathways, originating from the molecular ion (M•+). The primary sites of fragmentation will be the isocyanide functional groups and the naphthalene ring itself.

Predicted Fragmentation Pathways:
  • Loss of a Hydrogen Cyanide (HCN) Molecule: The isocyanide group (-N≡C) is isomeric with the nitrile group (-C≡N). A common fragmentation pathway for compounds containing a nitrogen-carbon triple bond is the loss of a neutral hydrogen cyanide molecule (HCN), with a mass of 27 Da. This can occur sequentially from both isocyanide groups.

  • Cleavage of the Isocyanide Group: Direct cleavage of the C-N bond connecting the isocyanide group to the naphthalene ring can occur, leading to the loss of a neutral isocyanide radical (•NC) or a charged isocyanide cation.

  • Fragmentation of the Naphthalene Core: The stable aromatic naphthalene ring can also fragment under high-energy conditions. A characteristic fragmentation of naphthalene derivatives is the loss of acetylene (C₂H₂), with a mass of 26 Da. This can lead to the formation of smaller, stable aromatic ions.

  • Sequential Losses: A combination of the above pathways is expected, leading to a series of fragment ions corresponding to the sequential loss of HCN, NC, and C₂H₂ from the molecular ion.

The following diagram illustrates the predicted primary fragmentation pathways for 1,5-naphthalenediyldiisocyanide.

fragmentation_pathway M [C₁₂H₆N₂]⁺˙ m/z = 178 Molecular Ion F1 [C₁₁H₆N]⁺ m/z = 152 M->F1 - CN F3 [C₁₀H₅N₂]⁺ m/z = 153 M->F3 - HCN F2 [C₁₀H₆]⁺˙ m/z = 126 F1->F2 - CN F4 [C₉H₅]⁺ m/z = 113 F2->F4 - CH F3->F2 - HCN F5 [C₈H₄]⁺˙ m/z = 100 F4->F5 - CH

Caption: Predicted electron ionization fragmentation pathway for 1,5-naphthalenediyldiisocyanide.

Comparative Analysis: 1,5-Naphthalenediyldiisocyanide vs. 1,5-Naphthalene Diisocyanate

To provide a robust validation framework, it is instructive to compare the expected fragmentation of 1,5-naphthalenediyldiisocyanide with its close structural analog, 1,5-naphthalene diisocyanate. The isocyanate group (-N=C=O) has a distinct fragmentation behavior, primarily involving the loss of carbon monoxide (CO), a neutral molecule with a mass of 28 Da.

Analyte Molecular Formula Molecular Weight (Da) Predicted Key Fragments (m/z) Characteristic Neutral Loss
1,5-Naphthalenediyldiisocyanide C₁₂H₆N₂178.19178 (M•+), 152, 151, 126, 100HCN (27 Da), CN (26 Da)
1,5-Naphthalene Diisocyanate C₁₂H₆N₂O₂210.19210 (M•+), 182, 154, 126CO (28 Da)

This comparative table highlights the diagnostic value of mass spectrometry. The distinct neutral losses of 27 Da (HCN) for the diisocyanide versus 28 Da (CO) for the diisocyanate provide a clear and unambiguous way to differentiate between these two isomers.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a robust method for the analysis of 1,5-naphthalenediyldiisocyanide using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

I. Sample Preparation
  • Solvent Selection: Dissolve approximately 1 mg of the 1,5-naphthalenediyldiisocyanide sample in 1 mL of a high-purity, volatile solvent such as dichloromethane or acetonitrile.

  • Concentration: The final concentration should be in the range of 10-100 µg/mL. High concentrations can lead to source contamination and spectral distortions.

  • Filtration: Filter the sample solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.

II. Instrumentation and Parameters
  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

  • Gas Chromatograph: A GC system with a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[1]

  • Ion Source Temperature: 230-250 °C. This temperature should be high enough to ensure complete vaporization of the analyte without causing thermal degradation.

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

  • GC Oven Program:

    • Initial Temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/minute to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.

III. Data Acquisition and Analysis
  • Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 1,5-naphthalenediyldiisocyanide.

  • Background Subtraction: Perform background subtraction on the mass spectrum to remove contributions from the solvent and column bleed.

  • Interpretation:

    • Identify the molecular ion peak (m/z 178).

    • Identify the key fragment ions and their relative abundances.

    • Propose fragmentation pathways based on the observed neutral losses.

    • Compare the obtained spectrum with the predicted fragmentation patterns and, if available, with library spectra of related compounds.

The following diagram illustrates the general workflow for the validation of 1,5-naphthalenediyldiisocyanide using GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent filter Filter Solution dissolve->filter inject Inject into GC-MS filter->inject separate GC Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 40-300) ionize->detect tic Analyze TIC detect->tic spectrum Extract Mass Spectrum tic->spectrum interpret Interpret Fragmentation spectrum->interpret validate Validate Structure interpret->validate

Caption: Experimental workflow for GC-MS based validation of 1,5-naphthalenediyldiisocyanide.

Conclusion: A Framework for Confident Structural Elucidation

The validation of novel chemical entities such as 1,5-naphthalenediyldiisocyanide relies on the rigorous application of powerful analytical techniques. Mass spectrometry, with its ability to provide both molecular weight and detailed structural information through fragmentation analysis, is an indispensable tool in this endeavor. By understanding the fundamental principles of fragmentation and by employing a systematic experimental approach, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide has provided a framework for predicting and interpreting the mass spectral fragmentation of 1,5-naphthalenediyldiisocyanide, offering a comparative analysis with its diisocyanate analog, and detailing a robust experimental protocol. It is my hope that this information will serve as a valuable resource for scientists and researchers in their pursuit of chemical innovation.

References

  • Investigation on the non-phosgene synthesis of 1,5-naphthalene diisocyanate. Journal of Chemical Technology & Biotechnology.[Link]

  • Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. Molecules.[Link]

  • Electron ionization. Wikipedia.[Link]

  • Mass spectrometry of aryl azides. The Journal of Organic Chemistry.[Link]

  • Understanding Electron Ionization Processes for GC–MS. LCGC North America.[Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide.[Link]

  • Spectroscopic evidence for the formation of pentalene+ in the dissociative ionization of naphthalene. Physical Chemistry Chemical Physics.[Link]

  • Mass spectra of products and fragments from naphthalene formed in electrical discharge. ResearchGate.[Link]

  • Modified ion source triple quadrupole mass spectrometer gas chromatograph for polycyclic aromatic hydrocarbon analyses. PMC.[Link]

  • Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

Sources

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